Product packaging for Oxodipine(Cat. No.:CAS No. 90729-41-2)

Oxodipine

Cat. No.: B1205658
CAS No.: 90729-41-2
M. Wt: 359.4 g/mol
InChI Key: MSOAVHHAZCMHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxodipine, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO6 B1205658 Oxodipine CAS No. 90729-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90729-41-2

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Other CAS No.

119914-33-9
119914-34-0

Synonyms

oxodipine

Origin of Product

United States

Foundational & Exploratory

Oxodipine's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of oxodipine, a dihydropyridine derivative, on L-type voltage-gated calcium channels (L-VGCCs). The information presented is collated from key electrophysiological and pharmacological studies, offering insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a potent blocker of L-type calcium channels, exhibiting a mechanism of action characteristic of the dihydropyridine class of calcium channel antagonists. Its primary effect is the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[1] The interaction of this compound with L-VGCCs is voltage-dependent, meaning its inhibitory potency increases as the cell membrane becomes more depolarized.[1][2] This is a key feature that contributes to its vascular selectivity.

Studies have shown that this compound primarily induces a tonic block of the L-type calcium current, in contrast to some other dihydropyridines that exhibit a more pronounced use-dependent block.[1] Furthermore, this compound has been observed to have a higher affinity for vascular L-type calcium channels compared to those in cardiac tissue, a property that may contribute to its specific cardiovascular effects.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with L-type and T-type calcium channels as determined in various experimental models.

ParameterValueCell TypeSpeciesReference
IC50 (L-type Ca2+ Current) ~10 nMPortal Vein MyocytesRat
0.24 µMNeonatal Ventricular MyocytesRat
IC50 (T-type Ca2+ Current) 0.41 µMNeonatal Ventricular MyocytesRat
Binding Affinity Higher for vascular than cardiac L-type channels (inferred from [3H]-isradipine binding)Portal Vein & Cardiac MembranesRat

Signaling Pathway and Molecular Interaction

This compound, like other dihydropyridines, is understood to bind to a specific receptor site on the α1 subunit of the L-type calcium channel. This binding is allosteric and conformationally selective, with a higher affinity for the inactivated state of the channel. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the overall calcium influx. This leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.

cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel (Resting State) Ca_channel_inactivated L-type Calcium Channel (Inactivated State) Ca_channel->Ca_channel_inactivated Depolarization Ca_channel_inactivated->Ca_channel Repolarization Block Reduced Ca2+ Influx Ca_channel_inactivated->Block Stabilization of Inactivated State This compound This compound This compound->Ca_channel_inactivated High Affinity Binding

Mechanism of this compound action on L-type calcium channels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on ion channels. Below are generalized protocols for the key experiments cited in the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through L-type calcium channels in isolated cells.

Cell Preparation:

  • For Vascular Smooth Muscle Cells (e.g., Rat Portal Vein Myocytes): Tissues are enzymatically dissociated using a combination of collagenase and protease to obtain single smooth muscle cells.

  • For Cardiomyocytes (e.g., Rat Neonatal Ventricular Myocytes): Hearts are excised, minced, and subjected to enzymatic digestion with trypsin and collagenase to isolate individual cardiomyocytes.

Recording Solutions:

  • External Solution (in mM): Typically contains NaCl, CsCl, CaCl2 (or BaCl2 as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation), MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Tetrodotoxin (TTX) is often included to block sodium channels.

  • Internal (Pipette) Solution (in mM): Usually contains CsCl or Cs-aspartate, MgCl2, EGTA (to chelate intracellular calcium), HEPES, and Mg-ATP. The pH is adjusted to 7.2.

Voltage-Clamp Protocol:

  • Cells are held at a negative holding potential (e.g., -80 mV) to ensure channels are in a resting state.

  • To study the voltage-dependence of block, the holding potential can be varied.

  • L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV or +10 mV) for a specific duration (e.g., 200-300 ms).

  • To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse to a fixed potential. The resulting current is plotted against the pre-pulse potential.

Data Analysis:

  • The peak inward current is measured and plotted against the test potential to generate a current-voltage (I-V) relationship.

  • The effect of this compound is quantified by comparing the current amplitude before and after drug application.

  • IC50 values are determined by fitting concentration-response data to a Hill equation.

  • Inactivation curves are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

Radioligand Binding Assay (Competition Assay)

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Membrane Preparation:

  • Cardiac or vascular tissues are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.

  • The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

Binding Reaction:

  • A fixed concentration of a radiolabeled dihydropyridine (e.g., --INVALID-LINK---isradipine) is incubated with the membrane preparation.

  • Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the effects of a compound like this compound on L-type calcium channels.

start Start: Compound (this compound) cell_prep Cell/Membrane Preparation start->cell_prep binding_assay Radioligand Binding Assay cell_prep->binding_assay electrophys Patch-Clamp Electrophysiology cell_prep->electrophys data_analysis1 Determine IC50/Ki binding_assay->data_analysis1 data_analysis2 Analyze I-V Relationship, Inactivation, and Kinetics electrophys->data_analysis2 conclusion Characterize Mechanism of Action data_analysis1->conclusion data_analysis2->conclusion

Experimental workflow for L-type calcium channel blocker characterization.

References

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine is a dihydropyridine calcium channel blocker with notable pharmacological effects on the cardiovascular system. This technical guide provides a comprehensive overview of its pharmacological and toxicological profile, intended to support further research and development. The document details its mechanism of action, pharmacodynamic and pharmacokinetic properties, and toxicological findings. All quantitative data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental investigation.

Pharmacological Profile

Mechanism of Action

This compound is a dihydropyridine derivative that acts as a selective blocker of voltage-gated calcium channels.[1] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes.[1][2] This action leads to vasodilation and a reduction in cardiac contractility. This compound exhibits a high affinity for both L-type and T-type calcium channels.[3][4] The blockade of L-type calcium channels in vascular smooth muscle is the principal contributor to its antihypertensive effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to modulate cardiovascular function.

1.2.1. Vascular Effects

This compound induces potent vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. It has been shown to inhibit potassium chloride (KCl)-induced contractions in isolated rabbit aorta, demonstrating its direct effect on vascular smooth muscle. Notably, this compound can cause a significant and persistent decrease in vertebral vascular resistance.

1.2.2. Cardiac Effects

In cardiac tissue, this compound reduces the force of contraction. Studies on isolated guinea-pig atrial and ventricular muscle fibers have shown that it produces a dose-dependent decrease in the rate and amplitude of contractions. Furthermore, it shortens the duration of the action potential in both atrial and ventricular muscle fibers without altering the resting membrane potential. In anesthetized dogs, this compound has been observed to decrease cardiac contractility.

Pharmacokinetics

1.3.1. Metabolism

In vitro studies using rat and human hepatic and intestinal microsomes have shown that this compound is metabolized into its pyridine and deesterified derivatives. The cytochrome P4503A subfamily of enzymes is responsible for its metabolism in both the intestine and the liver.

Toxicological Profile

Acute Toxicity
Chronic Toxicity

Long-term administration of this compound has been associated with specific toxicological effects in animal models. A chronic feeding study in rats conducted over 3, 12, and 30 months revealed that this compound can cause constipation and megacolon. The first mortality in this study was observed after approximately one year of treatment at a dose of 225 mg/kg/day. In dogs, long-term use has been linked to gingival hyperplasia.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTissue/Cell TypeValueReference
IC50 (L-type Ca2+ current)Rat cultured neonatal ventricular myocytes0.24 µM
IC50 (T-type Ca2+ current)Rat cultured neonatal ventricular myocytes0.41 µM
IC50 (KCl-induced contraction)Rabbit aortaNot explicitly quantified in reviewed sources

Experimental Protocols

Inhibition of KCl-Induced Aortic Contraction

This assay assesses the vasorelaxant properties of a compound on isolated arterial tissue.

  • Tissue Preparation: Thoracic aortas are isolated from male albino rabbits. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a 95% O2 - 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Procedure:

    • The aortic rings are allowed to equilibrate under a resting tension of 1g.

    • Contraction is induced by adding a high concentration of potassium chloride (KCl, e.g., 50 mM) to the organ bath.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

    • The relaxation of the aortic ring is measured as a percentage of the maximal contraction induced by KCl.

    • An IC50 value, the concentration of this compound that causes 50% relaxation, can be calculated.

Measurement of Cardiac Contractility in Isolated Rat Hearts (Langendorff Preparation)

This ex vivo method allows for the assessment of a drug's direct effects on cardiac contractile function.

  • Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised.

  • Perfusion Setup: The heart is mounted on a Langendorff apparatus via the aorta and retrogradely perfused with a modified Krebs-Henseleit solution at a constant pressure (e.g., 60 mmHg) and temperature (37°C).

  • Measurement: A water-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximal rate of pressure development (+dP/dtmax).

  • Procedure:

    • The heart is allowed to stabilize for a period.

    • Baseline measurements of LVDP and +dP/dtmax are recorded.

    • This compound is infused into the perfusion solution at various concentrations.

    • Changes in LVDP and +dP/dtmax are recorded to determine the effect of this compound on cardiac contractility.

Patch-Clamp Electrophysiology in Rat Ventricular Myocytes

This technique is used to study the effects of a compound on ion channel currents in single cardiac cells.

  • Cell Isolation: Ventricular myocytes are isolated from neonatal rats.

  • Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a small tip diameter forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

  • Voltage-Clamp Mode: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit calcium currents (L-type and T-type).

  • Procedure:

    • Control calcium currents are recorded in the absence of the drug.

    • This compound is applied to the bath solution at various concentrations.

    • The effect of this compound on the amplitude of the calcium currents is measured.

    • The concentration-response curve is used to determine the IC50 value for the inhibition of each current type.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Oxodipine_Signaling This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Relaxation Muscle Relaxation This compound->Relaxation Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ influx Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Active_MLCK Active MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC Phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction

Caption: this compound inhibits L-type Ca2+ channels, reducing Ca2+ influx and leading to muscle relaxation.

Experimental Workflow for Assessing Vasorelaxant Activity

Vasorelaxant_Workflow A Isolate Rabbit Thoracic Aorta B Prepare Aortic Rings (3-4 mm) A->B C Mount in Organ Bath with Krebs Solution B->C D Equilibrate under Resting Tension C->D E Induce Contraction with KCl D->E F Record Stable Contraction E->F G Add Cumulative Concentrations of this compound F->G H Measure Relaxation G->H I Calculate IC50 H->I

Caption: Workflow for determining the vasorelaxant effect of this compound on isolated rabbit aorta.

Logical Relationship of this compound's Effects

Oxodipine_Effects This compound This compound Administration Ca_Block Blockade of L-type and T-type Ca2+ Channels This compound->Ca_Block Adverse Potential Adverse Effects: Constipation, Gingival Hyperplasia This compound->Adverse Vascular Vascular Smooth Muscle Cells Ca_Block->Vascular Cardiac Cardiac Myocytes Ca_Block->Cardiac Vasodilation Vasodilation Vascular->Vasodilation Reduced_Contractility Reduced Cardiac Contractility Cardiac->Reduced_Contractility BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Reduced_Contractility->BP_Drop Therapeutic Therapeutic Effect: Antihypertensive BP_Drop->Therapeutic

Caption: Logical flow of this compound's mechanism from channel blockade to therapeutic and adverse effects.

References

The Synthesis and Purification of Oxodipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a potent calcium channel blocker belonging to the dihydropyridine class of drugs.[1] Its therapeutic effect is centered on the inhibition of L-type calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, intended to serve as a technical resource for professionals in the fields of medicinal chemistry and drug development.

Chemical Synthesis of this compound

The cornerstone of this compound synthesis is the Hantzsch dihydropyridine synthesis , a classic multi-component reaction that efficiently constructs the core 1,4-dihydropyridine ring structure.[2][3] The synthesis of this compound, which is chemically named Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and a source of ammonia.

For the synthesis of this compound, the specific reactants are:

  • Aromatic Aldehyde: 2,3-Methylenedioxybenzaldehyde

  • β-Ketoester: Methyl acetoacetate (2 equivalents)

  • Ammonia Source: Ammonium acetate or aqueous ammonia

The overall reaction scheme is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde 2,3-Methylenedioxybenzaldehyde hantzsch Hantzsch Synthesis (Condensation) aldehyde->hantzsch ketoester Methyl Acetoacetate (2 eq.) ketoester->hantzsch ammonia Ammonium Acetate ammonia->hantzsch This compound This compound hantzsch->this compound

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for analogous 1,4-dihydropyridines.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,3-Methylenedioxybenzaldehyde150.130.011.50 g
Methyl acetoacetate116.120.022.32 g
Ammonium acetate77.080.010.77 g
Ethanol--20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-methylenedioxybenzaldehyde (1.50 g, 0.01 mol), methyl acetoacetate (2.32 g, 0.02 mol), and ammonium acetate (0.77 g, 0.01 mol).

  • Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The collected solid is the crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and any side products. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For dihydropyridine compounds, a mixture of solvents is often effective.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • To the hot solution, slowly add diethyl ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Column Chromatography

For a higher degree of purity or if recrystallization is not effective, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography of this compound

ParameterSpecification
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of ethyl acetate in petroleum ether (e.g., starting with 10:90 and gradually increasing the polarity)
Elution The fractions are collected and monitored by TLC.
Post-Elution Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

The general workflow for purification can be visualized as follows:

G crude Crude this compound recrystallization Recrystallization (Acetone/Ether) crude->recrystallization column_chrom Column Chromatography (Silica Gel, Ethyl Acetate/Petroleum Ether) crude->column_chrom pure_recryst Purified this compound recrystallization->pure_recryst pure_column Highly Purified this compound column_chrom->pure_column

Caption: Purification workflow for this compound.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the analysis of dihydropyridine compounds.

Typical HPLC Parameters for this compound Analysis:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 or 70:30 ratio of organic to aqueous phase.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where this compound shows maximum absorbance (typically around 238 nm for the dihydropyridine chromophore).[5]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Data Presentation:

The results of the synthesis and purification can be summarized in the following table:

ParameterExpected Value/Range
Yield (Hantzsch) 70-85% (typical)
Melting Point To be determined
Purity (HPLC) > 98% (after purification)
Retention Time (HPLC) To be determined

Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its pharmacological effect by blocking L-type voltage-gated calcium channels located on the cell membranes of vascular smooth muscle cells. This blockade inhibits the influx of extracellular calcium ions, a critical step in the process of muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.

The signaling pathway is illustrated in the following diagram:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ Influx Ca_channel->Ca_int This compound This compound This compound->Ca_channel Blocks Ca_ext Ca²⁺ Ca_ext->Ca_channel Depolarization Contraction Smooth Muscle Contraction Ca_int->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibited by this compound

Caption: Signaling pathway of this compound as an L-type calcium channel blocker.

Conclusion

This technical guide outlines the fundamental principles and provides representative experimental protocols for the synthesis, purification, and analysis of this compound. The Hantzsch reaction remains the most efficient method for its synthesis, followed by standard purification techniques such as recrystallization and column chromatography. HPLC is the definitive method for assessing the purity of the final compound. A thorough understanding of these processes is crucial for researchers and professionals involved in the development of dihydropyridine-based pharmaceuticals.

References

In Vitro Effects of Oxodipine on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, demonstrates significant vaso-relaxant effects on vascular smooth muscle cells (VSMCs) in vitro. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation. This technical guide provides a comprehensive overview of the in vitro effects of this compound on VSMCs, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction

Vascular smooth muscle cell contraction is a fundamental process in the regulation of blood pressure and blood flow. This process is heavily dependent on the influx of extracellular calcium through voltage-gated calcium channels, particularly the L-type calcium channels. Dihydropyridine derivatives, such as this compound, are a class of drugs that specifically target these channels, inducing vasodilation. Understanding the in vitro effects of this compound on VSMCs is crucial for its development and application as a cardiovascular therapeutic agent.

Mechanism of Action: Inhibition of L-type Calcium Channels

The primary mechanism by which this compound exerts its effects on VSMCs is through the blockade of L-type calcium channels.[1][2][3] This action inhibits the influx of calcium ions into the cell, a critical step in the initiation of the contractile cascade.[4] In VSMCs, the binding of calcium to calmodulin activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains, leading to cross-bridge formation with actin and subsequent cell contraction.[4] By blocking the initial calcium influx, this compound effectively uncouples membrane depolarization from the contractile machinery, resulting in vasorelaxation.

The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ influx This compound This compound This compound->L_type_Ca_Channel blocks Calmodulin Calmodulin Ca_ion->Calmodulin binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Contraction Contraction Phosphorylated_Myosin_LC->Contraction leads to

Caption: Signaling pathway of this compound's inhibitory action on VSMC contraction.

Quantitative Data

The inhibitory potency of this compound on calcium channels has been quantified in various in vitro models. The following table summarizes the key findings.

ParameterCell TypeValueReference
IC50 for L-type Ca2+ current (ICaL) Rat cultured neonatal ventricular myocytes0.24 µM
IC50 for T-type Ca2+ current (ICaT) Rat cultured neonatal ventricular myocytes0.41 µM

Note: While the provided data is from cardiomyocytes, it offers a valuable insight into the relative potency of this compound on different calcium channel subtypes, which is relevant to its action on VSMCs.

Experimental Protocols

The in vitro effects of this compound on VSMCs are typically investigated using a combination of electrophysiological and pharmacological techniques.

Cell Culture

Vascular smooth muscle cells are isolated from arterial tissues, such as the aorta or mesenteric arteries, of animal models like rats or rabbits. The cells are then cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach confluence for experimentation.

Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to directly measure the ionic currents across the cell membrane of individual VSMCs. This method allows for the precise characterization of this compound's effect on L-type calcium channel activity.

The following diagram outlines the general workflow for a patch-clamp experiment.

cluster_prep Cell Preparation cluster_experiment Patch-Clamp Experiment cluster_analysis Data Analysis Isolate_VSMCs Isolate VSMCs from arterial tissue Culture_VSMCs Culture VSMCs Isolate_VSMCs->Culture_VSMCs Prepare_Pipette Prepare micropipette with internal solution Culture_VSMCs->Prepare_Pipette Form_Seal Form a gigaohm seal with the cell membrane Prepare_Pipette->Form_Seal Rupture_Membrane Rupture the cell membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Record_Baseline Record baseline Ca2+ currents Rupture_Membrane->Record_Baseline Apply_this compound Apply this compound at varying concentrations Record_Baseline->Apply_this compound Record_Post_Drug Record Ca2+ currents in the presence of this compound Apply_this compound->Record_Post_Drug Analyze_Currents Analyze current-voltage relationships Record_Post_Drug->Analyze_Currents Calculate_IC50 Calculate IC50 values Analyze_Currents->Calculate_IC50

Caption: Workflow for a whole-cell patch-clamp experiment to study this compound's effects.
Contraction Assays

The functional consequence of this compound's action on VSMCs is assessed through contraction assays on isolated arterial rings. These experiments measure the ability of this compound to relax pre-contracted vascular tissues.

Protocol:

  • Tissue Preparation: Arterial rings (e.g., from rabbit aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The arterial rings are pre-contracted with a depolarizing agent, typically a high concentration of potassium chloride (KCl).

  • Drug Application: this compound is added to the organ bath in a cumulative manner, and the resulting relaxation of the arterial ring is recorded.

  • Data Analysis: The percentage of relaxation is plotted against the drug concentration to determine the EC50 value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.

Conclusion

In vitro studies demonstrate that this compound is a potent inhibitor of L-type calcium channels in vascular smooth muscle cells. This mechanism of action translates to a significant vasorelaxant effect, which is the basis for its therapeutic potential in cardiovascular diseases such as hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel calcium channel blockers.

References

The Pharmacokinetic Profile of Oxodipine in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain specific quantitative in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, and bioavailability) for Oxodipine in rodent models. This guide synthesizes the available information on this compound's metabolism and provides a comparative analysis using data from other dihydropyridine calcium channel blockers to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a dihydropyridine calcium channel blocker. Understanding its pharmacokinetics and bioavailability is crucial for preclinical and clinical development. This technical guide provides a detailed overview of the known metabolic pathways of this compound in rodent models, supplemented with comparative pharmacokinetic data from other drugs in its class to provide a predictive context. Additionally, it outlines standardized experimental protocols for conducting pharmacokinetic studies in rodents.

Metabolism of this compound in Rodent Models

In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic fate of this compound. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog.

A key study investigated the in vitro metabolism of this compound in rat and human hepatic and intestinal microsomes. It was found that rat liver was capable of metabolizing this compound to its main metabolites observed in vivo, which are the pyridine and de-esterified derivatives.[1] Interestingly, rat intestinal microsomes did not produce any detectable metabolites.[1] This suggests that the liver is the primary site of first-pass metabolism for this compound in rats. The study also identified that the cytochrome P450 3A (CYP3A) subfamily of enzymes is responsible for the metabolism of this compound in the liver.[1]

Below is a diagram illustrating the metabolic pathway of this compound.

This compound This compound (Dihydropyridine) Pyridine_Metabolite Pyridine Metabolite This compound->Pyridine_Metabolite CYP3A (Liver) Oxidation Deesterified_Derivatives De-esterified Derivatives Pyridine_Metabolite->Deesterified_Derivatives Esterases

Metabolic pathway of this compound in rats.

Comparative Pharmacokinetics of Dihydropyridine Calcium Channel Blockers in Rodents

Due to the absence of specific quantitative pharmacokinetic data for this compound, this section presents data from other well-characterized dihydropyridine calcium channel blockers, Amlodipine and Isradipine, in rodent models. This information can serve as a valuable reference for estimating the potential pharmacokinetic profile of this compound.

ParameterAmlodipine (Rats)Isradipine (Rats)Isradipine (Mice)
Dose 20 mg/kg (oral)Not Specified0.5 mg (oral)
Cmax 4.12 ± 0.49 ng/mLNot AvailableNot Available
Tmax 2.20 ± 0.49 hNot AvailableNot Available
AUC (0-t) 48.59 ± 4.28 ng·h/mLNot AvailableNot Available
Half-life (t½) Not AvailableNot Available~1.5 h
Bioavailability (F) Not Available5%Not Available
Data for Amlodipine in rats is presented as mean ± SEM.[2] Bioavailability of Isradipine in rats is reported as 5%.[3] The elimination half-life of Isradipine in mice after multiple oral doses is approximately 1.5 hours.

Experimental Protocols for Pharmacokinetic Studies in Rodents

This section details standardized procedures for oral gavage and intravenous administration in rats and mice, essential for conducting pharmacokinetic studies.

Oral Gavage Administration

Oral gavage is a common method for administering precise doses of a test compound directly into the stomach of a rodent.

start Start: Prepare Dosing Solution restrain Gently Restrain Animal (e.g., scruffing for mice) start->restrain measure Measure Gavage Needle Length (from mouth to last rib) restrain->measure insert Insert Gavage Needle (gently along the palate) measure->insert administer Administer Compound (slow and steady) insert->administer remove Withdraw Needle Gently administer->remove monitor Monitor Animal for Distress remove->monitor end End of Procedure monitor->end

Workflow for oral gavage administration.

Materials:

  • Gavage needles (size appropriate for the animal)

  • Syringes

  • Dosing solution

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this is typically done by scruffing the back of the neck.

  • Gavage Needle Insertion: Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the last rib. Gently insert the needle into the esophagus. There should be no resistance.

  • Compound Administration: Once the needle is correctly placed, administer the compound slowly and steadily.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

Intravenous Administration

Intravenous administration allows for direct delivery of the compound into the systemic circulation, providing 100% bioavailability. The lateral tail vein is the most common site for injection in rodents.

start Start: Prepare Dosing Solution in Syringe restrain Place Animal in a Restrainer start->restrain warm_tail Warm the Tail (e.g., with a heat lamp) to dilate veins restrain->warm_tail locate_vein Identify Lateral Tail Vein warm_tail->locate_vein insert_needle Insert Needle into Vein (bevel up, shallow angle) locate_vein->insert_needle administer Administer Compound Slowly insert_needle->administer remove_needle Withdraw Needle administer->remove_needle apply_pressure Apply Gentle Pressure to Injection Site remove_needle->apply_pressure monitor Monitor Animal apply_pressure->monitor end End of Procedure monitor->end

Workflow for intravenous administration.

Materials:

  • Restraining device

  • Heat lamp or warm water

  • Needles and syringes (size appropriate for the animal)

  • Dosing solution

  • Gauze

Procedure:

  • Animal Preparation: Place the animal in a restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub confirms correct placement.

  • Compound Administration: Administer the compound slowly.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of Oxodipine and Their Specific Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, exhibits stereoselectivity in its pharmacological action. As a chiral compound, it exists as two enantiomers, (+)-Oxodipine and (-)-Oxodipine. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and specific activities. The document outlines key experimental protocols for the characterization of these stereoisomers and presents their known quantitative pharmacological data. Furthermore, it visualizes the signaling pathway of L-type calcium channel blockade and the experimental workflow for the pharmacological evaluation of this compound's stereoisomers. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of chiral drugs, particularly within the cardiovascular therapeutic area.

Introduction

This compound is a member of the dihydropyridine class of L-type calcium channel blockers used in the management of hypertension.[1] The presence of a chiral center at the C4 position of the dihydropyridine ring results in the existence of two enantiomers. It is well-established that the pharmacological and pharmacokinetic properties of chiral drugs can differ significantly between enantiomers.[2] One enantiomer, the eutomer, is often responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. Therefore, a thorough investigation of the individual stereoisomers of this compound is crucial for a complete understanding of its therapeutic potential and for the development of potentially improved, single-enantiomer drug products.

Stereoselective Synthesis and Separation

The synthesis of racemic this compound can be achieved through the Hantzsch dihydropyridine synthesis.[3][4][5] The separation of the resulting enantiomers is a critical step to enable the study of their individual properties.

Hantzsch Dihydropyridine Synthesis (General Protocol)

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.

Reactants:

  • 4-(2,3-methylenedioxyphenyl)benzaldehyde (or a suitable precursor)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, and ammonium hydroxide in a suitable solvent (e.g., ethanol) is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

  • The crude product is purified by recrystallization or column chromatography.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of dihydropyridine enantiomers.

Typical HPLC Parameters:

  • Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of dihydropyridine enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best resolution.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

Quantitative Pharmacological Data

The primary pharmacological action of this compound is the blockade of L-type calcium channels. The available quantitative data for the stereoisomers of this compound are summarized below.

StereoisomerParameterValueBiological SystemReference
(+)-OxodipineIC50~10 nML-type Ca2+ current in rat portal vein myocytes
(-)-OxodipineIC50~10 nML-type Ca2+ current in rat portal vein myocytes

Note: Further research is required to determine other quantitative parameters such as binding affinities (Ki), efficacy (Emax), and detailed pharmacokinetic profiles for each enantiomer.

Experimental Protocols

Patch-Clamp Electrophysiology for IC50 Determination

The whole-cell patch-clamp technique is used to measure the inhibitory effect of this compound enantiomers on L-type calcium channel currents and to determine their IC50 values.

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells (e.g., from rat portal vein) or use a suitable cell line expressing L-type calcium channels.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).

  • Drug Application: Perfuse the cells with increasing concentrations of the individual this compound enantiomers.

  • Data Analysis: Measure the peak inward current at each concentration and normalize it to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Radioligand binding assays are used to determine the affinity of the this compound enantiomers for the dihydropyridine binding site on the L-type calcium channel.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express a high density of L-type calcium channels (e.g., rat cerebral cortex or heart).

  • Radioligand: Use a radiolabeled dihydropyridine antagonist with high affinity, such as [3H]isradipine or [3H]nitrendipine.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled this compound enantiomers.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (this compound enantiomer). Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by the blockade of L-type calcium channels by this compound in vascular smooth muscle cells.

Signaling_Pathway This compound This compound Enantiomers L_type_Ca_Channel L-type CaV1.2 Channel This compound->L_type_Ca_Channel Blockade Ca_Influx Ca2+ Influx (decreased) L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Formation (decreased) Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation (decreased) Ca_Calmodulin->MLCK_activation MLC_phosphorylation Myosin Light Chain Phosphorylation (decreased) MLCK_activation->MLC_phosphorylation Contraction Smooth Muscle Contraction (decreased) MLC_phosphorylation->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical experimental workflow for the comprehensive pharmacological evaluation of this compound's stereoisomers.

Experimental_Workflow Synthesis Racemic this compound Synthesis (Hantzsch Reaction) Separation Chiral Separation (HPLC) Synthesis->Separation Enantiomers (+)-Oxodipine & (-)-Oxodipine Separation->Enantiomers In_Vitro In Vitro Characterization Enantiomers->In_Vitro In_Vivo In Vivo Evaluation Enantiomers->In_Vivo Binding_Assay Radioligand Binding (Ki determination) In_Vitro->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (IC50 determination) In_Vitro->Patch_Clamp PK_Studies Pharmacokinetic Studies (Cmax, t1/2, AUC) In_Vivo->PK_Studies PD_Studies Pharmacodynamic Studies (Blood Pressure in SHRs) In_Vivo->PD_Studies Toxicity Toxicity Assessment In_Vivo->Toxicity

Caption: Experimental workflow for the pharmacological evaluation of this compound stereoisomers.

Conclusion

The stereochemical composition of this compound plays a significant role in its pharmacological profile. While the currently available data suggest that both enantiomers of this compound exhibit similar potency in blocking L-type calcium channels in vitro, a more comprehensive investigation into their full pharmacological and pharmacokinetic profiles is warranted. The methodologies outlined in this guide provide a framework for such an investigation. A deeper understanding of the specific activities of (+)- and (-)-Oxodipine will be instrumental in optimizing its therapeutic use and may pave the way for the development of a safer and more effective single-enantiomer antihypertensive agent. Researchers are encouraged to pursue further studies to elucidate the complete stereoselective profile of this compound.

References

Oxodipine: A Technical Guide to its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific developmental history and extensive clinical trial data for oxodipine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing preclinical and pharmacological research.

Introduction

This compound is a dihydropyridine derivative that acts as a calcium channel blocker.[1] Like other compounds in this class, its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the contraction of smooth muscle cells and cardiac myocytes.[1] This technical guide delves into the available scientific knowledge surrounding the discovery, synthesis, mechanism of action, and preclinical development of this compound.

Discovery and Developmental History

While a detailed timeline of the discovery and initial development of this compound is not well-documented in readily accessible literature, its emergence is rooted in the broader exploration of dihydropyridine compounds as cardiovascular agents. The foundational synthesis for this class of molecules is the Hantzsch dihydropyridine synthesis, first reported in 1881.[2] this compound, identified by its CAS Number 90729-41-2, is a specific analogue within this extensive family of compounds.[1][3] Research into its pharmacological properties appears to have been most active in the late 1980s and early 1990s.

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A general procedure for the Hantzsch synthesis, which would be adapted for this compound, is as follows:

  • Reactant Mixture: An aldehyde (in the case of this compound, 2,3-methylenedioxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) are combined in a suitable solvent, such as ethanol.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the dihydropyridine product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde (2,3-methylenedioxybenzaldehyde) Condensation One-pot Condensation Aldehyde->Condensation BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Condensation NitrogenSource Nitrogen Source (e.g., Ammonium Acetate) NitrogenSource->Condensation This compound This compound Condensation->this compound Hantzsch Synthesis

A simplified workflow of the Hantzsch synthesis for this compound.

Mechanism of Action

This compound exerts its pharmacological effects by modulating the influx of calcium ions through voltage-gated calcium channels.

Signaling Pathway

The primary targets of this compound are the L-type (CaV1) and, to a lesser extent, the T-type (CaV3) voltage-gated calcium channels. These channels are multimeric protein complexes that form a pore in the cell membrane, allowing the passage of calcium ions in response to membrane depolarization.

The binding of this compound to the α1 subunit of the L-type calcium channel allosterically modulates the channel's function, favoring a closed state and thereby reducing the influx of calcium into the cell. This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure. In cardiac muscle, a reduction in calcium influx can lead to a decrease in contractility.

G This compound This compound LTypeCaChannel L-type Voltage-Gated Ca²⁺ Channel (α1 subunit) This compound->LTypeCaChannel Inhibition CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Allows IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Vasodilation Vasodilation IntracellularCa->Vasodilation Leads to MyocardialContractility ↓ Myocardial Contractility IntracellularCa->MyocardialContractility Leads to BloodPressure ↓ Blood Pressure Vasodilation->BloodPressure

Signaling pathway of this compound's mechanism of action.

Pharmacodynamics

Preclinical studies have characterized the pharmacodynamic effects of this compound in various animal models.

In Vitro Efficacy

In vitro studies have quantified the inhibitory effects of this compound on calcium currents.

ParameterValueCell TypeReference
IC₅₀ (L-type Ca²⁺ current)0.24 µMRat cultured neonatal ventricular myocytes
IC₅₀ (T-type Ca²⁺ current)0.41 µMRat cultured neonatal ventricular myocytes
In Vivo Efficacy

Studies in anesthetized dogs have demonstrated the blood pressure-lowering effects of this compound.

Dose (intravenous)Effect on Blood PressureEffect on Heart RateAnimal ModelReference
5 µg/kgIneffectiveNo changeNeurogenic hypertensive dogs
20 µg/kgDecreaseNo changeNeurogenic hypertensive dogs
50 µg/kgDecreaseNo changeNeurogenic hypertensive dogs
30 µg/kgDecreaseNo change (after autonomic blockade)Anesthetized open-chest dogs
60 µg/kgDecreaseNo change (after autonomic blockade)Anesthetized open-chest dogs

A study on experimentally induced myocardial infarction in rats showed that pretreatment with this compound (4 mg/kg, twice daily, orally) significantly reduced the infarct size.

Pharmacokinetics and Metabolism

Metabolism

In vitro studies using rat and human hepatic and intestinal microsomes have shown that this compound is metabolized by the cytochrome P450 3A (CYP3A) subfamily. The main metabolites identified are pyridine and deesterified derivatives.

ParameterValueSystemReference
Kₘ30-60 µMRat and human hepatic and intestinal microsomes
Experimental Protocol: In Vitro Metabolism Study

A general protocol for assessing in vitro metabolism, as would have been used for this compound, is as follows:

  • Microsome Preparation: Liver and intestinal microsomes are prepared from human and animal tissues through differential centrifugation.

  • Incubation: The microsomes are incubated with this compound at various concentrations in the presence of an NADPH-generating system at 37°C.

  • Sample Analysis: The reaction is stopped, and the samples are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

  • Enzyme Kinetics: Kinetic parameters such as Kₘ and Vₘₐₓ are determined by fitting the data to the Michaelis-Menten equation.

  • CYP450 Isoform Identification: Specific inhibitors or antibodies for different CYP450 isoforms are used to identify the primary enzymes responsible for metabolism.

G cluster_input Input cluster_process Process cluster_analysis Analysis Oxodipine_substrate This compound Incubation Incubation at 37°C Oxodipine_substrate->Incubation Microsomes Hepatic/Intestinal Microsomes Microsomes->Incubation NADPH NADPH Generating System NADPH->Incubation LCMS HPLC / LC-MS Analysis Incubation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Kinetic Parameter Determination (Km, Vmax) LCMS->Kinetics

A generalized workflow for an in vitro metabolism study.

Safety and Toxicology

Preclinical safety studies have identified potential side effects of this compound in animal models. These include constipation in mice and gingival hyperplasia in dogs.

Conclusion

References

Unveiling the Unseen: An In-depth Technical Guide to the Off-target Effects and Secondary Pharmacology of Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, has been investigated for its therapeutic potential in managing hypertension. While its primary mechanism of action involves the inhibition of L-type calcium channels, a comprehensive understanding of its off-target effects and secondary pharmacology is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available, albeit limited, public information on the non-primary pharmacological interactions of this compound. Due to the scarcity of extensive public screening data for this compound, this document also discusses the broader context of off-target effects common to the dihydropyridine class and outlines the standard experimental protocols utilized in the pharmaceutical industry to assess such activities. This guide aims to provide a valuable resource for researchers by detailing known interactions, postulating potential secondary effects based on its chemical class, and providing standardized methodologies for further investigation.

Introduction

This compound is a member of the dihydropyridine class of calcium channel blockers, primarily designed to treat cardiovascular conditions such as hypertension.[1][2] Its therapeutic effect is mainly attributed to the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3] However, the overall pharmacological profile of a drug is not solely defined by its intended primary activity. Off-target interactions, where a drug binds to and modulates the function of unintended biological targets, and secondary pharmacology, the effects of a drug that are distinct from its primary mechanism of action, are critical considerations in drug development. These unintended activities can lead to adverse drug reactions or, in some cases, reveal novel therapeutic applications.

Publicly available data on the comprehensive off-target screening of this compound is limited. This guide will present the known pharmacological data for this compound and, where specific data is lacking, will draw upon the established pharmacology of the dihydropyridine class to infer potential off-target liabilities and secondary pharmacological effects.

Primary and Secondary Pharmacology of this compound

This compound's primary pharmacological effect is the blockade of voltage-gated L-type calcium channels (Ca_v_1.x). In addition to its action on L-type channels, some studies have indicated that this compound also exhibits activity at T-type calcium channels (Ca_v_3.x).

Quantitative Data on this compound's Pharmacological Activity
TargetAssay TypeSpeciesTissue/Cell LinePotency (IC₅₀)Reference
L-type Ca²⁺ Current (ICaL)Patch-ClampRatCultured Neonatal Ventricular Myocytes0.24 µM[4]
T-type Ca²⁺ Current (ICaT)Patch-ClampRatCultured Neonatal Ventricular Myocytes0.41 µM[4]

Potential Off-Target Effects and Secondary Pharmacology of Dihydropyridines

Given the limited specific off-target data for this compound, it is informative to consider the known secondary pharmacology of the broader dihydropyridine class. These effects may not all be applicable to this compound but provide a framework for potential areas of investigation.

  • Ion Channel Interactions: Besides L- and T-type calcium channels, some dihydropyridines have been reported to interact with other ion channels, including voltage-gated sodium and potassium channels, albeit at higher concentrations.

  • Enzyme Inhibition: Certain diropyridines have been shown to inhibit various enzymes. For instance, some members of this class can interact with cytochrome P450 enzymes, which are also involved in their metabolism.

  • Receptor Modulation: While less common, interactions with G-protein coupled receptors (GPCRs) have been reported for some dihydropyridines.

A noteworthy toxicological finding in animal studies with this compound is the occurrence of constipation and megacolon in rats at high doses. This suggests a potential effect on gastrointestinal smooth muscle function, which could be an extension of its calcium channel blocking activity or an off-target effect.

Experimental Protocols for Assessing Off-Target Effects and Secondary Pharmacology

The following are detailed methodologies for key experiments typically employed to characterize the off-target profile of a drug candidate like this compound.

Broad Panel Radioligand Binding Assays
  • Objective: To identify potential off-target binding to a wide array of receptors, ion channels, and transporters.

  • Methodology:

    • A test compound (e.g., this compound) is incubated at a fixed concentration (typically 1-10 µM) with cell membranes or recombinant proteins expressing the target of interest.

    • A specific radioligand for the target is included in the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membrane is quantified using a scintillation counter.

    • The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) triggers further investigation with concentration-response curves to determine the binding affinity (K_i_).

Enzyme Inhibition Assays
  • Objective: To assess the inhibitory activity of a compound against a panel of enzymes.

  • Methodology:

    • The test compound is pre-incubated with the purified enzyme.

    • A specific substrate for the enzyme is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period under optimal conditions (pH, temperature).

    • The reaction is terminated, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • The percentage inhibition of enzyme activity is calculated, and IC₅₀ values are determined from concentration-response curves.

In Vitro Electrophysiology (Patch-Clamp)
  • Objective: To functionally assess the effect of a compound on ion channel activity.

  • Methodology:

    • A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell.

    • This configuration allows for the measurement of the ionic currents flowing through the ion channels in the cell membrane.

    • The cell is held at a specific membrane potential (voltage-clamp), and specific voltage protocols are applied to elicit channel gating.

    • The test compound is applied to the cell, and any changes in the ion channel currents (e.g., amplitude, kinetics) are recorded.

    • Concentration-response curves are generated to determine the potency (IC₅₀) of the compound on the specific ion channel.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Primary Mechanism of this compound This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Reduces Vasoconstriction Vasoconstriction This compound->Vasoconstriction Prevents Ca_Influx->Vasoconstriction Leads to Vasodilation Vasodilation Vasoconstriction->Vasodilation Inhibition leads to

Caption: Primary mechanism of action of this compound.

cluster_1 Experimental Workflow for Off-Target Profiling Start Test Compound (e.g., this compound) Broad_Screen Broad Panel Screening (Radioligand Binding, Enzyme Assays) Start->Broad_Screen Hit_Identified Hit Identified? (e.g., >50% Inhibition) Broad_Screen->Hit_Identified Concentration_Response Concentration-Response Curve (Determine Ki / IC₅₀) Hit_Identified->Concentration_Response Yes No_Hit No Significant Off-Target Activity Hit_Identified->No_Hit No Functional_Assay Functional Assay (e.g., Patch-Clamp, Cellular Assays) Concentration_Response->Functional_Assay Risk_Assessment Safety Risk Assessment Functional_Assay->Risk_Assessment

Caption: Workflow for identifying and characterizing off-target effects.

Conclusion

References

In-Depth Technical Guide: Effects of Oxodipine on Cardiac Action Potentials and Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine derivative that functions as a calcium channel blocker. Like other members of the dihydropyridine class, its primary mechanism of action involves the inhibition of L-type calcium channels, which play a crucial role in cardiac electrophysiology and excitation-contraction coupling. This technical guide provides a comprehensive overview of the effects of this compound on cardiac action potentials and contractility, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on cardiomyocytes primarily by blocking the influx of calcium ions (Ca2+) through voltage-gated L-type calcium channels. This action directly impacts the electrophysiological properties and contractile function of the heart muscle. By reducing the inward Ca2+ current during the plateau phase of the cardiac action potential, this compound alters the action potential duration and modulates the force of contraction.

Effects on Cardiac Action Potentials

This compound has been demonstrated to shorten the duration of cardiac action potentials.[1][2] This effect is a direct consequence of the reduced influx of positively charged calcium ions during the plateau phase (Phase 2) of the action potential. The shortening of the action potential duration can have implications for the refractory period of the cardiac cycle.

Quantitative Data: Inhibition of Calcium Currents

Studies on neonatal rat ventricular myocytes have provided specific quantitative data on the inhibitory effects of this compound on different types of calcium channels.[1]

Ion ChannelIC50 Value (µM)Cell TypeReference
L-type Ca2+ Current (ICaL)0.24Neonatal Rat Ventricular Myocytes[1]
T-type Ca2+ Current (ICaT)0.41Neonatal Rat Ventricular Myocytes[1]

Effects on Cardiac Contractility

A key consequence of L-type calcium channel blockade by this compound is a reduction in cardiac contractility, also known as a negative inotropic effect. The influx of calcium through these channels is a critical trigger for the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the binding of contractile proteins and subsequent muscle contraction. By diminishing the initial calcium trigger, this compound reduces the overall force of contraction.

In studies involving anesthetized dogs, intravenous administration of this compound at doses of 30 and 60 µg/kg resulted in a decrease in cardiac contractility. This effect was particularly evident after cardiac autonomic blockade, which eliminates confounding reflex modifications.

Experimental Protocols

Measurement of Cardiac Action Potentials (Patch-Clamp Electrophysiology)

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like this compound on the action potentials of isolated cardiomyocytes.

Objective: To record cardiac action potentials from single ventricular myocytes and assess the effects of this compound on action potential duration and other parameters.

Materials:

  • Isolated ventricular cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • External solution (Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Plate the isolated myocytes on glass coverslips in a recording chamber mounted on the stage of an inverted microscope.

  • Continuously perfuse the recording chamber with the external solution at a physiological temperature (e.g., 37°C).

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-4 MΩ when filled with the pipette solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette using a micromanipulator.

  • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Elicit action potentials by injecting short (e.g., 2-5 ms) suprathreshold depolarizing current pulses through the patch pipette.

  • Record baseline action potentials for a stable period.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record action potentials in the presence of this compound until a steady-state effect is observed.

  • Analyze the recorded action potentials to determine parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax).

experimental_workflow_patch_clamp cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis isolate Isolate Ventricular Myocytes plate Plate Myocytes on Coverslips isolate->plate perfuse_control Perfuse with Control Solution form_seal Form Giga-seal perfuse_control->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Action Potentials whole_cell->record_baseline perfuse_this compound Perfuse with This compound Solution record_baseline->perfuse_this compound record_drug Record Action Potentials with this compound perfuse_this compound->record_drug analyze Analyze Action Potential Parameters record_drug->analyze experimental_workflow_langendorff cluster_prep Heart Preparation cluster_perfusion Perfusion and Measurement cluster_analysis Data Analysis excise Excise Heart cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate perfuse_control Retrograde Perfusion with Krebs-Henseleit insert_balloon Insert LV Balloon Catheter perfuse_control->insert_balloon stabilize Stabilize Heart insert_balloon->stabilize record_baseline Record Baseline Contractility stabilize->record_baseline perfuse_this compound Introduce this compound into Perfusate record_baseline->perfuse_this compound record_drug Record Contractility with this compound perfuse_this compound->record_drug analyze Analyze Contractile Parameters (LVDP, dP/dt) record_drug->analyze signaling_pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) This compound->L_type_Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx (Phase 2) L_type_Ca_Channel->Ca_Influx Mediates Action_Potential Cardiac Action Potential Ca_Influx->Action_Potential Affects Plateau CICR Reduced Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR Reduces Trigger for Shortened_APD Shortened Action Potential Duration Action_Potential->Shortened_APD Leads to SR Sarcoplasmic Reticulum (SR) SR->CICR Source of Ca2+ for Intracellular_Ca Decreased Intracellular [Ca2+] CICR->Intracellular_Ca Troponin_C Troponin C Intracellular_Ca->Troponin_C Less Binding to Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin Regulates Contractility Decreased Cardiac Contractility Actin_Myosin->Contractility Determines

References

Oxodipine: A Technical Guide to Solubility and Stability for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Oxodipine (C₁₉H₂₁NO₆) is a dihydropyridine-type calcium channel blocker recognized for its potential in cardiovascular research.[1][2] Like other compounds in its class, its efficacy and the reliability of experimental results are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth overview of this compound's solubility profile and stability characteristics, offering researchers and drug development professionals the essential data and methodologies required for its effective use. The information compiled herein is critical for designing robust experimental protocols, ensuring accurate quantification, and maintaining the compound's integrity throughout storage and handling.

Physicochemical Properties

A foundational understanding of this compound's core physicochemical properties is essential before delving into its solubility and stability. These characteristics, summarized below, influence its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₉H₂₁NO₆[3][4]
Molecular Weight 359.37 g/mol [3]
Appearance Solid Powder
Predicted pKa 2.98 ± 0.70 (Weak Base)
Melting Point 166.8°C
Predicted Boiling Point 470.0 ± 45.0°C
Predicted Density 1.247 ± 0.06 g/cm³

Solubility Characteristics

This compound's structure, which includes lipophilic ester functional groups and a benzodioxole moiety, dictates its solubility profile. It is characterized by poor aqueous solubility and favorable partitioning into organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in key solvents relevant to research applications. Due to its limited aqueous solubility, organic solvents are required for the preparation of stock solutions.

SolventSolubilityConcentration (mM)NotesReference
Water < 1 mg/mL< 2.78 mMClassified as slightly soluble to insoluble.
Dimethyl Sulfoxide (DMSO) 55 mg/mL153.05 mMSonication is recommended for complete dissolution.
Experimental Protocol: Solubility Determination

While specific published protocols for this compound are scarce, a standard method for determining solubility involves the shake-flask method followed by quantification.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., Water, DMSO, Ethanol)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particulates.

  • Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis A Add excess this compound to solvent B Seal and shake at constant temp (24-48h) A->B C Centrifuge to settle excess solid B->C Equilibrium reached D Withdraw supernatant C->D E Filter with 0.45µm syringe filter D->E F Dilute sample for analysis E->F Clear filtrate G Quantify using validated HPLC method F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability Profile

This compound's stability is influenced by environmental factors, including temperature, pH, and light. Proper storage is crucial to prevent degradation and ensure the compound's integrity.

Storage and Handling Recommendations
FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Reference
Solid (Powder) 0 - 4°C, protected from light-20°C (stable for up to 3 years)
Solution (in DMSO) 0 - 4°C-80°C (stable for up to 1 year)
Influence of Environmental Factors
  • pH Stability: this compound shows enhanced stability in acidic conditions. Conversely, basic environments promote decomposition, likely through ester hydrolysis or attack on the dihydropyridine ring.

  • Thermal Stability: The compound is thermally stable up to its melting point of 166.8°C, above which degradation occurs.

  • Photosensitivity: While not extensively documented for this compound, dihydropyridine compounds are known to be sensitive to light. Exposure to UV radiation can lead to photodegradation. Studies on the closely related drug amlodipine show that a primary degradation pathway involves the aromatization of the dihydropyridine ring to form a pyridine derivative. This is a probable degradation pathway for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug. The following is a generalized protocol based on ICH guidelines and methods used for similar compounds.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, heating block/oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 1N HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 5 hours). Neutralize the sample with 1N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 1N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Store at room temperature for a specified time, protected from light.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C for 7 hours). Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to resolve the intact this compound peak from all potential degradation product peaks.

G cluster_stress Stress Conditions Start This compound Sample (Solid or Solution) Acid Acidic (e.g., 1N HCl, 60°C) Start->Acid Base Alkaline (e.g., 1N NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze all samples with Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants & Determine Stability Pathway Analysis->Result

Caption: General workflow for a forced degradation study of this compound.

Degradation Pathways and Analytical Methods

Likely Photodegradation Pathway

Based on evidence from other dihydropyridines, the primary photodegradation pathway for this compound likely involves the oxidation (aromatization) of the 1,4-dihyropyridine ring to its more stable pyridine analogue. This process eliminates the chiral center at the C4 position.

G This compound This compound (1,4-Dihydropyridine Ring) Degradant Pyridine Derivative (Aromatized Ring) This compound->Degradant UV Light Exposure (Oxidation)

Caption: Proposed primary photodegradation pathway for this compound.

Analytical Methodologies for Stability Testing

A combination of analytical techniques is required to properly assess stability, quantify the parent compound, and identify degradation products.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone of stability testing. A reversed-phase HPLC (RP-HPLC) method with UV detection is typically used to separate the parent drug from its degradation products and quantify its concentration over time.

  • UV-Vis Spectroscopy: Useful for preliminary analysis and quantification where interfering substances are not present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of degradation products. By providing mass-to-charge ratio information, it allows for the identification of unknown compounds formed during stress testing.

G cluster_methods Analytical Techniques cluster_outputs Key Outcomes Study Stability Study Sample HPLC HPLC-UV (Separation & Quantification) Study->HPLC LCMS LC-MS (Identification of Degradants) Study->LCMS Quant Assay of Intact Drug HPLC->Quant Ident Structure of Degradation Products LCMS->Ident

Caption: Relationship between analytical methods in a stability study.

References

The Impact of Oxodipine on Intracellular Calcium Release Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine derivative, is recognized for its role as a calcium channel blocker, primarily targeting L-type and T-type voltage-gated calcium channels on the plasma membrane. This guide delves into the core mechanisms of action of this compound with a specific focus on its impact on intracellular calcium release. While direct interactions with intracellular calcium release channels are not extensively documented, this paper will explore the established effects of dihydropyridines on the closely coupled ryanodine receptors and discuss the potential for indirect modulation of intracellular calcium signaling. This technical document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a calcium channel blocker belonging to the dihydropyridine class of compounds.[1] Its chemical formula is C19H21NO6, and it has a molecular weight of 359.4 g/mol .[2] Like other dihydropyridines, its primary therapeutic effects are derived from its ability to inhibit the influx of extracellular calcium into cells, leading to vasodilation and a reduction in blood pressure.[3][4] This document will provide an in-depth examination of its established mechanism of action and explore its influence on the pivotal intracellular calcium release mechanisms governed by ryanodine and IP3 receptors.

This compound's Primary Mechanism of Action: L-type and T-type Calcium Channel Blockade

This compound's principal mechanism of action involves the blockade of voltage-gated calcium channels, specifically the L-type and T-type channels located in the plasma membrane of excitable cells such as cardiomyocytes and vascular smooth muscle cells.[5] By binding to these channels, this compound reduces the influx of calcium ions into the cell, thereby attenuating the processes that lead to muscle contraction.

Quantitative Data on Channel Blockade

The inhibitory potency of this compound on L-type and T-type calcium currents has been quantified in studies on rat cultured neonatal ventricular myocytes.

Cell TypeChannel TypeParameterValue (µM)Reference
Rat Cultured Neonatal Ventricular MyocytesL-type Ca2+ Current (ICaL)IC500.24
Rat Cultured Neonatal Ventricular MyocytesT-type Ca2+ Current (ICaT)IC500.41
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The determination of IC50 values for this compound's effect on L-type and T-type calcium currents is typically achieved through the whole-cell patch-clamp technique.

Objective: To measure the effect of varying concentrations of this compound on the amplitude of ICaL and ICaT.

Methodology:

  • Cell Preparation: Isolation and culture of neonatal rat ventricular myocytes.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing a calcium salt as the charge carrier.

    • Apply specific voltage protocols to isolate L-type and T-type currents. For example, L-type currents are typically elicited by depolarizing steps from a holding potential of around -40 mV, while T-type currents are elicited from a more negative holding potential (e.g., -80 mV).

  • Drug Application: Perfuse the cells with external solutions containing increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward calcium current at each this compound concentration.

    • Normalize the current amplitude to the control (pre-drug) amplitude.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (DHPR) Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction This compound This compound This compound->L_type_channel Blocks

Caption: this compound's primary mechanism of action.

Impact on Intracellular Calcium Release Mechanisms

Intracellular calcium release is predominantly mediated by two types of channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER): ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate (IP3) receptors (IP3Rs).

Ryanodine Receptors (RyRs) and Dihydropyridine Interaction

In striated muscle, there is a well-established physical and functional coupling between the L-type calcium channels (also known as dihydropyridine receptors or DHPRs) in the T-tubule membrane and the RyRs in the sarcoplasmic reticulum membrane. This coupling is essential for excitation-contraction coupling.

The influx of calcium through the DHPRs can trigger the opening of the RyRs in a process known as calcium-induced calcium release (CICR). Furthermore, in skeletal muscle, a direct conformational change in the DHPR upon membrane depolarization can mechanically gate the RyR. Studies have shown that the binding of dihydropyridines to DHPRs can induce conformational changes that in turn affect the gating of RyRs. This suggests that this compound, by binding to DHPRs, could potentially modulate RyR-mediated calcium release. However, direct experimental evidence for this compound's specific effect on this interaction is currently lacking.

G cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum DHPR L-type Ca²⁺ Channel (DHPR) RyR Ryanodine Receptor (RyR) DHPR->RyR Physical & Functional Coupling SR_Ca Ca²⁺ Store RyR->SR_Ca Ca²⁺ Release This compound This compound This compound->DHPR Binds to

Caption: Coupled DHPR-RyR mechanism.

Inositol 1,4,5-Trisphosphate (IP3) Receptors

The IP3 receptor-mediated calcium release pathway is initiated by the binding of agonists to G-protein coupled receptors on the cell surface, leading to the production of IP3, which then binds to and opens IP3Rs on the ER membrane. There is currently no direct evidence in the scientific literature to suggest that this compound or other dihydropyridines directly interact with or modulate the function of IP3 receptors. Any potential effects of this compound on IP3-mediated calcium signaling would likely be indirect, resulting from its primary effects on plasma membrane calcium channels and the subsequent alterations in overall cellular calcium homeostasis.

G Agonist Agonist GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds & Opens ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Releases from Ca_release Ca²⁺ Release ER_Ca->Ca_release

Caption: General IP3 receptor signaling pathway.

Summary and Future Directions

This compound is a dihydropyridine calcium channel blocker with well-characterized inhibitory effects on L-type and T-type voltage-gated calcium channels. Its impact on intracellular calcium release is primarily inferred through the known coupling of its target, the dihydropyridine receptor, with ryanodine receptors in striated muscle. This interaction suggests a potential for this compound to modulate RyR-mediated calcium release, although direct experimental verification is needed. There is no current evidence for a direct effect of this compound on IP3 receptors.

Future research should focus on investigating the specific effects of this compound on the DHPR-RyR complex to elucidate whether it enhances or inhibits this coupling. Furthermore, studies exploring potential indirect effects of this compound on IP3-mediated signaling, possibly through its influence on overall calcium homeostasis, would provide a more complete picture of its cellular actions. Such investigations will be crucial for a comprehensive understanding of this compound's pharmacological profile and for the development of more targeted therapeutic strategies.

Experimental Workflow: Investigating Dihydropyridine Effects on DHPR-RyR Coupling

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis isolate_cells Isolate Striated Muscle Cells culture_cells Culture Cells isolate_cells->culture_cells patch_clamp Whole-Cell Patch Clamp (Measure ICa) culture_cells->patch_clamp ca_imaging Confocal Ca²⁺ Imaging (Measure Ca²⁺ transients/sparks) culture_cells->ca_imaging biochem Co-immunoprecipitation (Assess DHPR-RyR binding) culture_cells->biochem analyze_currents Analyze ICa amplitude and kinetics patch_clamp->analyze_currents analyze_sparks Analyze Ca²⁺ spark frequency and amplitude ca_imaging->analyze_sparks analyze_binding Quantify DHPR-RyR co-precipitation biochem->analyze_binding conclusion Determine this compound's effect on DHPR-RyR coupling analyze_currents->conclusion analyze_sparks->conclusion analyze_binding->conclusion apply_this compound Apply this compound apply_this compound->patch_clamp apply_this compound->ca_imaging apply_this compound->biochem

Caption: Experimental workflow for studying this compound's effects.

References

Methodological & Application

Dissolving Oxodipine for In Vivo Research: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dissolution of Oxodipine, a dihydropyridine calcium channel blocker, intended for in vivo studies. Given its limited aqueous solubility, proper vehicle selection and preparation are critical for accurate and reproducible experimental outcomes.

This compound, like other compounds in its class, is characterized by poor water solubility, making direct administration in aqueous solutions challenging.[1] Effective delivery for in vivo research necessitates the use of organic solvents and co-solvents to achieve a clear and stable solution suitable for administration.

Physicochemical Properties and Solubility

This compound is a solid at room temperature and exhibits limited solubility in water.[1] Its lipophilic nature suggests better solubility in organic solvents.[1] The primary challenge in preparing this compound for in vivo use is to create a formulation that is both solubilizing and biocompatible for the chosen route of administration.

A key piece of solubility data has been established for Dimethyl Sulfoxide (DMSO), where this compound demonstrates a solubility of 55 mg/mL.[1] To facilitate the preparation of various stock and working concentrations, the following table summarizes this and provides calculated molar concentrations.

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)55[1]~153
Water< 1 (Slightly soluble to insoluble)-
EthanolData not available-
Polyethylene Glycol 400 (PEG 400)Data not available-
Propylene Glycol (PG)Data not available-
Polysorbate 80 (Tween 80)Data not available-

Molar concentration calculated based on a molecular weight of 359.38 g/mol .

Recommended Protocol for Dissolving this compound for In Vivo Administration

This protocol outlines a common approach for formulating poorly water-soluble compounds for in vivo research, particularly for intravenous administration. It is based on the principle of using a strong organic solvent to create a concentrated stock solution, which is then diluted with a vehicle containing co-solvents and surfactants to maintain solubility and improve tolerability in the animal model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Step 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal volume of DMSO to the powder.

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • This will create a high-concentration stock solution. For example, to make a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.

Step 2: Preparation of the Final Dosing Solution

A common vehicle for intravenous administration of poorly soluble compounds consists of a mixture of DMSO, PEG 400, Tween 80, and saline. The following is a widely used formulation that can be adapted based on the required final concentration of this compound and the tolerability of the animal model.

  • In a sterile vial, combine the required volumes of the vehicle components in the following order, ensuring complete mixing after each addition:

    • DMSO (from the stock solution)

    • PEG 400

    • Tween 80

    • Saline

  • A recommended starting vehicle composition is a ratio of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline (v/v/v/v) .

  • To prepare the final dosing solution, calculate the volume of the this compound stock solution needed to achieve the target concentration in the final volume of the vehicle.

  • Add the calculated volume of the this compound stock solution to the pre-mixed vehicle.

  • Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear and free of any precipitates.

Example Calculation for a 1 mg/mL Final Dosing Solution:

To prepare 1 mL of a 1 mg/mL this compound solution using a 50 mg/mL stock in DMSO:

  • Volume of stock solution needed: (1 mg/mL) / (50 mg/mL) = 0.02 mL (or 20 µL)

  • Adjusting for 10% DMSO in the final volume: The 20 µL of DMSO from the stock solution will contribute to the total DMSO in the final 1 mL. To maintain a 10% DMSO concentration, an additional 80 µL of pure DMSO would be added. However, for simplicity and to minimize the total DMSO content, it is often acceptable to consider the DMSO from the stock as part of the total vehicle volume. In this simplified approach, the remaining vehicle components would be adjusted.

  • Simplified Vehicle Preparation:

    • Add 20 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG 400.

    • Add 50 µL of Tween 80.

    • Add 530 µL of Saline to bring the total volume to 1 mL.

  • Vortex thoroughly.

Important Considerations:

  • Toxicity and Tolerability: The concentration of organic solvents, particularly DMSO, should be kept as low as possible to minimize potential toxicity to the animal. The final concentration of DMSO in the administered dose should ideally be below 5%.

  • Route of Administration: The choice of vehicle may need to be adjusted based on the route of administration (e.g., intravenous, intraperitoneal, oral). For oral administration, a suspension may be more appropriate.

  • Stability: Formulations containing organic solvents and water may not be stable over long periods. It is recommended to prepare the final dosing solution fresh on the day of the experiment.

  • Precipitation: Upon dilution with aqueous solutions, poorly soluble compounds can precipitate. It is crucial to visually inspect the final solution for any signs of precipitation before administration. If precipitation occurs, the formulation may need to be optimized by adjusting the ratios of the co-solvents.

  • Control Group: The vehicle without the active compound should be administered to a control group of animals to account for any effects of the vehicle itself.

Experimental Workflow and Decision-Making

The selection of an appropriate solvent system is a critical step in the pre-formulation stage of in vivo studies. The following diagram illustrates a logical workflow for developing a suitable formulation for a poorly water-soluble compound like this compound.

G cluster_0 Phase 1: Initial Solubility Screening A Start: this compound Powder B Assess Solubility in Water A->B Poor C Assess Solubility in DMSO A->C Good (55 mg/mL) D Assess Solubility in Ethanol A->D E Assess Solubility in PEG 400 A->E F Assess Solubility in Propylene Glycol A->F G Prepare Concentrated Stock in Primary Solvent (DMSO) C->G I Prepare Trial Vehicle Formulations (e.g., DMSO/PEG/Tween/Saline) G->I H Select Co-solvents and Surfactants (PEG 400, Tween 80) H->I J Test this compound Solubility in Trial Formulations I->J J->H Precipitation Occurs (Reformulate) K Select Optimal Formulation (Clear, Stable Solution) J->K Successful L Prepare Final Dosing Solution K->L M Administer to In Vivo Model L->M N Administer Vehicle Control L->N

Caption: Workflow for Formulating this compound.

This decision-making workflow emphasizes a systematic approach, starting with single-solvent solubility assessment and progressing to the development and optimization of a multi-component vehicle suitable for in vivo administration. By following this protocol and considering the key factors outlined, researchers can develop a reliable method for dissolving this compound for their specific experimental needs.

References

Application Notes and Protocols for the Administration of Oxodipine in Neurogenic Hypertensive Dog Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of oxodipine, a dihydropyridine calcium channel blocker, for the study of neurogenic hypertension in canine models. The protocols outlined below are based on published preclinical research and are intended to assist in the design and execution of similar studies.

Introduction

Neurogenic hypertension is a form of high blood pressure originating from a dysregulation of the nervous system's control over vascular tone. The sinoaortic-denervated dog is a well-established model for studying this condition, as the surgical removal of baroreceptors in the carotid sinus and aortic arch leads to the loss of afferent baroreflex control and subsequent arterial hypertension[1]. This compound, as a calcium channel blocker, is a relevant compound for investigation in this model due to its vasodilatory effects on vascular smooth muscle.

Mechanism of Action

This compound is a dihydropyridine calcium channel blocker that exerts its antihypertensive effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This is achieved through the blockade of L-type voltage-gated calcium channels. The reduced intracellular calcium concentration leads to vascular smooth muscle relaxation (vasodilation), a decrease in peripheral vascular resistance, and consequently, a lowering of arterial blood pressure[2]. In the sinoaortic-denervated dog model, this compound has been shown to effectively decrease blood pressure without causing a significant change in heart rate[1].

Signaling Pathway of this compound in Vascular Smooth Muscle

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound LTypeCaChannel L-type Ca²⁺ Channel This compound->LTypeCaChannel Blocks CaInflux ↓ Ca²⁺ Influx IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Calmodulin Calmodulin IntracellularCa->Calmodulin Less activation of MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Reduced activation MyosinLC Myosin Light Chain MyosinLC_P Myosin Light Chain-P MyosinLC->MyosinLC_P Reduced phosphorylation Contraction ↓ Contraction MyosinLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Animal Model: Neurogenic Hypertensive Dog

The recommended model is the neurogenic hypertensive dog, induced by acute sinoaortic denervation[1]. This procedure disrupts the baroreflex pathways, leading to a sustained increase in arterial blood pressure.

3.1.1. Surgical Protocol: Sinoaortic Denervation

Note: A detailed, step-by-step surgical protocol for sinoaortic denervation in dogs was not available in the public literature reviewed. The following is a generalized description based on common surgical practices for this type of procedure. It is imperative to consult with a qualified veterinary surgeon and relevant institutional animal care and use committees (IACUC) for the development of a specific and ethically approved surgical protocol.

  • Anesthesia and Preparation: The dog is anesthetized using an appropriate and approved anesthetic regimen. The surgical site in the cervical region is clipped, aseptically prepared, and draped.

  • Surgical Incision: A ventral midline cervical incision is made.

  • Isolation of Carotid Sinus Nerves: The carotid sheaths are carefully dissected to expose the carotid arteries, vagosympathetic trunks, and associated nerves. The carotid sinus nerves, which arise from the glossopharyngeal nerve and innervate the carotid sinus, are identified.

  • Denervation: The identified carotid sinus nerves are carefully transected.

  • Isolation and Denervation of Aortic Arch Nerves: The aortic depressor nerves, which travel with the vagosympathetic trunks, are identified and transected.

  • Closure: The surgical site is closed in layers.

  • Post-operative Care: Appropriate post-operative analgesia and monitoring are provided.

Administration of this compound

3.2.1. Formulation

For intravenous administration, this compound should be dissolved in a suitable vehicle. The specific vehicle used in published studies is not always detailed; therefore, vehicle selection should be based on the physicochemical properties of the this compound formulation and established veterinary pharmaceutical practices.

3.2.2. Dosing and Administration

Based on preclinical studies, the following intravenous doses of this compound have been shown to be effective in reducing blood pressure in sinoaortic-denervated dogs[1]:

  • Effective Doses: 20 µg/kg and 50 µg/kg, administered as an acute intravenous injection.

  • Ineffective Dose: A dose of 5 µg/kg was found to be ineffective.

Administration should be performed via a catheterized vein, and the injection should be given slowly while monitoring cardiovascular parameters.

Monitoring

Continuous monitoring of arterial blood pressure is essential. This can be achieved through an indwelling arterial catheter connected to a pressure transducer. Heart rate should also be continuously monitored.

Data Presentation

The following tables summarize the expected and reported effects of intravenous this compound administration in neurogenic hypertensive dog models.

Table 1: Hemodynamic Effects of Intravenous this compound in Sinoaortic-Denervated Dogs

Dose (µg/kg)Change in Mean Arterial PressureChange in Heart RateReference
5IneffectiveNo significant change
20DecreaseNo significant change
50DecreaseNo significant change

Note: Specific quantitative data on the magnitude of blood pressure decrease (in mmHg) were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Dihydropyridine Calcium Channel Blockers in Dogs (Intravenous Administration)

DrugHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
This compound Data not availableData not availableData not available
Amlodipine~30 hours--
Felodipine~2.5 hours~10 L/kg~50 mL/min/kg
Nifedipine~0.6 hours--

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the administration of this compound to neurogenic hypertensive dog models.

start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep denervation Sinoaortic Denervation Surgery animal_prep->denervation stabilization Post-operative Stabilization & Baseline Parameter Recording denervation->stabilization oxodipine_admin Intravenous Administration of this compound (or Vehicle) stabilization->oxodipine_admin monitoring Continuous Hemodynamic Monitoring (Blood Pressure, Heart Rate) oxodipine_admin->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound administration in dogs.

Potential Adverse Effects

While the intravenous administration of therapeutic doses of this compound in the context of acute experiments in anesthetized, sinoaortic-denervated dogs did not report significant adverse effects, a study on subchronic oral exposure to high doses of this compound in healthy dogs reported dose-related gingival hyperplasia. The doses eliciting this effect were significantly higher than the therapeutic doses used for hypertension.

Conclusion

The administration of intravenous this compound at doses of 20 µg/kg and 50 µg/kg is effective in reducing blood pressure in a canine model of neurogenic hypertension induced by sinoaortic denervation. This model provides a valuable tool for investigating the cardiovascular effects of calcium channel blockers in a state of neurogenically mediated high blood pressure. Further research is warranted to establish a detailed pharmacokinetic profile of this compound in dogs and to quantify the dose-dependent effects on arterial pressure. Researchers should adhere to strict ethical guidelines and institutional protocols for all animal experiments.

References

Application Notes: HPLC-UV Method for the Quantification of Oxodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxodipine, a dihydropyridine calcium channel blocker, requires a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This document details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The described method is simple, rapid, and suitable for routine analysis in a drug development setting.

Principle

The method involves the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reversed-phase HPLC system with a UV detector. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a short run time and high throughput. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Nimodipine or another suitable dihydropyridine)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Perchloric acid (70%)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25°C)
Detection UV at 236 nm
Internal Standard Nimodipine (retention time approx. 6.9 min)
Retention Time This compound (approx. 7.5 min)
Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a solution of the internal standard in acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 5 µg/mL, and 15 µg/mL) by spiking drug-free human plasma with the appropriate amount of this compound.

Sample Preparation Protocol
  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 10 µg/mL internal standard working solution.

  • Add 50 µL of 10% perchloric acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This was assessed by analyzing blank plasma samples and spiked samples.

  • Linearity: The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 0.1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Accuracy and Precision: Determined by analyzing the QC samples at three different concentrations on three separate days.

  • LOD and LOQ: The limit of detection and limit of quantitation were determined based on the signal-to-noise ratio of the chromatographic peak.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition and flow rate.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 21.2
Theoretical Plates (N)> 20004500
Resolution (Rs)> 23.5
Relative Standard Deviation (RSD) of Peak Area< 2%0.8%
Table 2: Linearity and Range
ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.995
Regression Equationy = 0.1234x + 0.0056
Table 3: Accuracy and Precision
QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low (0.3) 3.54.2102.1101.5
Medium (5.0) 2.12.899.5100.2
High (15.0) 1.82.598.999.3
Table 4: LOD and LOQ
ParameterConcentration (µg/mL)
LOD 0.03
LOQ 0.1

Visualizations

Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma->Spike_IS Deproteinization Protein Precipitation (Perchloric Acid) Spike_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography UV_Detection UV Detection at 236 nm Chromatography->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

ValidationParameters cluster_precision Precision Types MethodValidation Method Validation (ICH Guidelines) Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for HPLC method validation.

Application Notes and Protocols for Studying Oxodipine-Induced Vasodilation in Rabbit Aorta

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxodipine is a dihydropyridine calcium channel blocker that elicits a vasodilatory response by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1] This document provides a detailed experimental setup and protocols for investigating the vasodilatory effects of this compound on isolated rabbit thoracic aorta. The described methods are fundamental for characterizing the pharmacological profile of this compound and similar vasoactive compounds. The protocols cover the preparation of aortic rings, isometric tension recording, and the assessment of endothelium-dependent and -independent vasodilation.

Materials and Reagents

  • Animals: Male New Zealand White rabbits (2.5-3.0 kg)

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (Composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1, CaCl2 2.5)[2][3]

    • Phenylephrine (PE)

    • Potassium Chloride (KCl)

    • Acetylcholine (ACh)

    • Sodium Nitroprusside (SNP)

    • This compound

    • Distilled water

    • Carbogen gas (95% O2, 5% CO2)

    • Propofol, Xylazine, and Ketamine (for anesthesia)

  • Equipment:

    • Organ bath system with thermoregulation (37°C) and gas supply

    • Isometric force-displacement transducers

    • Data acquisition system and software

    • Dissection microscope

    • Standard surgical instruments (forceps, scissors, etc.)

    • Micropipettes

    • Analytical balance

Experimental Protocols

Preparation of Krebs-Henseleit Solution
  • Dissolve the following salts in 1 liter of distilled water: NaCl (6.9 g), KCl (0.35 g), KH2PO4 (0.16 g), MgSO4 (0.14 g), NaHCO3 (2.1 g), and Glucose (2.0 g).

  • Add CaCl2 (0.37 g) and stir until completely dissolved.

  • Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) to maintain a physiological pH of 7.4.

  • Warm the solution to 37°C before use.

Preparation of Isolated Rabbit Aortic Rings
  • Anesthetize the rabbit with an appropriate anesthetic regimen (e.g., induction with propofol and maintenance with xylazine and ketamine).[2]

  • Perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 3-5 mm in length.[3]

  • For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a pair of watchmaker's forceps. The successful removal of the endothelium should be confirmed by the absence of relaxation in response to acetylcholine (10⁻⁶ M).

Isometric Tension Recording
  • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer.

  • Apply a resting tension of approximately 2 grams to each aortic ring and allow for an equilibration period of at least 60 minutes. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

Protocol for Studying this compound-Induced Vasodilation
  • After the equilibration and viability check, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor. Common choices are Phenylephrine (PE, approximately 10⁻⁶ M) or high Potassium Chloride (KCl, 60-80 mM).

  • Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹¹ M to 10⁻⁶ M).

  • Record the relaxation response at each concentration until a maximal effect is observed.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Assessment of Endothelium-Dependent and -Independent Mechanisms
  • Endothelium-Dependent Vasodilation: To determine if the vasodilatory effect of a compound is mediated by the endothelium, compare the relaxation response in endothelium-intact rings to that in endothelium-denuded rings. A significantly reduced or absent relaxation in denuded rings suggests an endothelium-dependent mechanism. Acetylcholine (ACh, e.g., 10⁻⁹ M to 10⁻⁵ M) can be used as a positive control for endothelium-dependent vasodilation.

  • Endothelium-Independent Vasodilation: To assess the direct effect on vascular smooth muscle, use endothelium-denuded rings. Sodium Nitroprusside (SNP, e.g., 10⁻¹⁰ M to 10⁻⁵ M), a nitric oxide donor, serves as a positive control for endothelium-independent vasodilation.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Potency of this compound in Inhibiting Vasoconstriction in Rabbit Aorta

VasoconstrictorIC₅₀ (M) of this compound
High K⁺ (80 mM)9.0 x 10⁻¹⁰
Noradrenaline (NA)> 10⁻⁶

IC₅₀ represents the concentration of this compound required to inhibit 50% of the maximal contraction induced by the respective vasoconstrictor. Data adapted from studies on rabbit aorta.

Table 2: Comparison of Vasodilatory Responses

CompoundPre-contraction AgentEndothelium StatusEₘₐₓ (% Relaxation)pD₂ (-log EC₅₀)
This compoundPhenylephrine (10⁻⁶ M)Intact(Experimental Data)(Experimental Data)
This compoundPhenylephrine (10⁻⁶ M)Denuded(Experimental Data)(Experimental Data)
AcetylcholinePhenylephrine (10⁻⁶ M)Intact(Experimental Data)(Experimental Data)
Sodium NitroprussidePhenylephrine (10⁻⁶ M)Denuded(Experimental Data)(Experimental Data)

Eₘₐₓ is the maximal relaxation response. pD₂ is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rabbit A2 Excise Thoracic Aorta A1->A2 A3 Clean & Cut Aortic Rings (3-5 mm) A2->A3 A4 Endothelium Removal (Optional) A3->A4 B1 Mount Rings in Organ Bath A4->B1 B2 Apply 2g Resting Tension B1->B2 B3 Equilibrate for 60 min B2->B3 B4 Check Viability with 60 mM KCl B3->B4 C1 Pre-contract with Phenylephrine (10⁻⁶ M) B4->C1 C2 Add Cumulative Doses of this compound C1->C2 C3 Record Isometric Tension C2->C3 D1 Calculate % Relaxation C3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC₅₀ / EC₅₀ & Eₘₐₓ D2->D3

Caption: Workflow for studying this compound-induced vasodilation.

Signaling Pathway of this compound-Induced Vasodilation

G cluster_membrane Cell Membrane cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway (this compound) extracellular Extracellular Space intracellular Intracellular Space membrane Depolarization Depolarization (e.g., high K⁺) L_type L-type Voltage-Gated Ca²⁺ Channel Depolarization->L_type Activates Ca_influx ↑ Intracellular Ca²⁺ L_type->Ca_influx Opens Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Myosin Dephosphorylated Myosin Light Chain This compound This compound This compound->L_type Blocks MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->Myosin Dephosphorylates Relaxation Vasodilation Myosin->Relaxation

Caption: this compound blocks L-type Ca²⁺ channels, leading to vasodilation.

References

Application Notes and Protocols: Measuring Oxodipine's Effect on 45Ca Influx in Aortic Strips

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine derivative that functions as a calcium channel blocker.[1] These compounds are known to inhibit the influx of extracellular calcium into smooth muscle cells, leading to vasodilation.[1][2] This document provides a detailed protocol for measuring the inhibitory effect of this compound on voltage-gated calcium influx in isolated aortic smooth muscle strips using a 45Ca radiotracer assay. The primary application of this assay is to quantify the potency of this compound in blocking L-type calcium channels, which are activated by membrane depolarization.

The protocol involves the preparation of viable aortic tissue, depolarization-induced activation of calcium channels, incubation with 45Ca, and subsequent measurement of radioactivity to determine the extent of calcium influx. By comparing the 45Ca influx in the presence and absence of this compound, a dose-response relationship can be established and key pharmacological parameters, such as the IC50 value, can be determined.

Signaling Pathway of Calcium Influx and Inhibition by this compound

Voltage-gated calcium channels, particularly the L-type, are crucial for the contraction of vascular smooth muscle. Depolarization of the cell membrane, which can be experimentally induced by a high concentration of potassium (K+), triggers the opening of these channels, allowing an influx of extracellular Ca2+. This increase in intracellular Ca2+ concentration initiates the contractile process. Dihydropyridine calcium channel blockers, such as this compound, exert their vasodilatory effect by binding to these L-type calcium channels and inhibiting the influx of Ca2+.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Ca2+ Channel Ca_int Ca2+ Ca_channel->Ca_int K_channel K+ Channel K_channel->Ca_channel Opens High_K High K+ High_K->K_channel Depolarization Ca_ext Ca2+ Ca_ext->Ca_channel Influx Contraction Muscle Contraction Ca_int->Contraction Initiates This compound This compound This compound->Ca_channel Blocks

Caption: Mechanism of this compound action on calcium influx.

Quantitative Data Summary

The inhibitory effect of this compound on 45Ca influx stimulated by high potassium in rat aortic strips is summarized below. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific 45Ca influx.

CompoundAgonist (Depolarizing Agent)TissueIC50 (M)Reference
This compoundHigh K+ (80 mM)Rat Aorta8.7 ± 2.5 x 10-9[3]

Experimental Workflow

The overall workflow for assessing the effect of this compound on 45Ca influx involves several key stages, from tissue preparation to data analysis.

G A Aortic Strip Preparation B Equilibration in Krebs-Henseleit Solution A->B C Pre-incubation with This compound or Vehicle B->C D Stimulation with High K+ Solution containing 45Ca C->D E Termination of Influx & Lanthanum Wash D->E F Tissue Digestion E->F G Liquid Scintillation Counting F->G H Data Analysis (CPM to DPM, IC50 Calculation) G->H

Caption: Experimental workflow for 45Ca influx assay.

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (or other suitable species, e.g., rabbits).

  • Radioisotope: 45CaCl2 solution.

  • Chemicals: this compound, Potassium Chloride (KCl), Calcium Chloride (CaCl2), Magnesium Sulfate (MgSO4), Sodium Bicarbonate (NaHCO3), Monopotassium Phosphate (KH2PO4), Glucose, Lanthanum Chloride (LaCl3), Tissue Solubilizer, Liquid Scintillation Cocktail.

  • Gases: Carbogen (95% O2, 5% CO2).

  • Equipment: Dissection tools, organ bath system, liquid scintillation counter, water bath, pH meter.

Solutions Preparation
  • Krebs-Henseleit Solution (Normal Physiological Saline):

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Glucose 11.[4]

    • To prepare 1 liter, dissolve the salts in the order listed in approximately 900 mL of deionized water. Add CaCl2 and NaHCO3 last to avoid precipitation.

    • Aerate the solution continuously with carbogen gas (95% O2, 5% CO2) to maintain a pH of 7.4.

  • High Potassium (K+) Depolarizing Solution:

    • Prepare a Krebs-Henseleit solution with an elevated KCl concentration (e.g., 80 mM) by replacing an equimolar amount of NaCl with KCl to maintain osmolarity.

  • Lanthanum Wash Solution:

    • Prepare an ice-cold, Ca2+-free physiological saline solution containing 10-80 mM LaCl3. This solution is used to displace extracellularly bound 45Ca.

Protocol for 45Ca Influx Measurement
  • Aortic Strip Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue in a petri dish filled with cold Krebs-Henseleit solution.

    • Cut the aorta into rings of approximately 2-4 mm in width.

  • Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Allow the tissues to equilibrate for at least 60-90 minutes, changing the buffer every 15-20 minutes.

  • Pre-incubation with this compound:

    • Following equilibration, pre-incubate the aortic strips for a defined period (e.g., 30-60 minutes) in Krebs-Henseleit solution containing various concentrations of this compound or the vehicle (control).

  • Stimulation of 45Ca Influx:

    • Transfer the aortic strips to the high K+ depolarizing solution containing 45Ca (e.g., 1-2 µCi/mL).

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of calcium influx.

  • Termination of Influx and Washing:

    • To terminate the 45Ca influx, rapidly transfer the aortic strips to the ice-cold lanthanum wash solution.

    • Wash the tissues for an extended period (e.g., 60-90 minutes) with several changes of the lanthanum solution to effectively remove extracellular and non-specifically bound 45Ca.

  • Tissue Processing:

    • After washing, blot the aortic strips dry and record their wet weight.

    • Place each tissue sample in a scintillation vial.

  • Tissue Digestion and Scintillation Counting:

    • Add a suitable tissue solubilizer (e.g., 1 mL) to each vial.

    • Incubate at 50-60°C until the tissue is completely dissolved (this may take several hours).

    • If the solution is colored, a bleaching agent (e.g., hydrogen peroxide) may be added.

    • Allow the vials to cool to room temperature.

    • Add liquid scintillation cocktail (e.g., 10-15 mL) to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Quench Correction: Correct the CPM values for quenching to obtain disintegrations per minute (DPM), which represents the actual amount of radioactivity.

  • Calculation of 45Ca Influx: Express the 45Ca influx as nmol/g wet weight of tissue. This requires knowledge of the specific activity of the 45Ca in the incubation medium.

  • Dose-Response Curve: Plot the percentage inhibition of K+-stimulated 45Ca influx against the logarithm of the this compound concentration.

  • IC50 Determination: From the dose-response curve, determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal response.

Conclusion

This set of protocols provides a robust framework for investigating the effects of this compound on 45Ca influx in isolated aortic strips. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the calcium channel blocking properties of this and other dihydropyridine compounds. The quantitative data and visual representations of the underlying pathways and experimental procedures are intended to facilitate a comprehensive understanding of the techniques involved.

References

Application Notes and Protocols: Use of Oxodipine in Experimental Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated cardioprotective effects in experimental models of myocardial infarction (MI). As a blocker of L-type calcium channels, its primary mechanism of action involves reducing the influx of calcium into cardiomyocytes and vascular smooth muscle cells. This action leads to a decrease in myocardial contractility, heart rate, and blood pressure, ultimately reducing myocardial oxygen demand.[1][2] These characteristics make this compound a compound of interest for investigating therapeutic strategies to mitigate ischemic cardiac injury.

Data Presentation

The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

ParameterAnimal ModelMI Induction MethodThis compound Treatment ProtocolKey FindingsReference
Infarct SizeSprague-Dawley RatsIsoproterenol (0.5 mg/kg, s.c.)4 mg/kg, twice daily, orallySignificantly reduced infarct size in the apical and basal myocardium (P < 0.05).[3]Pérez-Cao et al., 1994[3]

Table 2: Hemodynamic Effects of this compound in Anesthetized Open-Chest Dogs

ParameterAnimal ModelThis compound Treatment Protocol (i.v.)ObservationsReference
Blood Pressure (Systolic & Diastolic)Anesthetized Dogs30 and 60 µg/kgLess pronounced decrease compared to nitrendipine.[4]Godfraind et al., 1991
Total Peripheral ResistanceAnesthetized Dogs30 and 60 µg/kgLess pronounced decrease compared to nitrendipine.Godfraind et al., 1991
Heart RateAnesthetized Dogs30 and 60 µg/kgNo significant modification.Godfraind et al., 1991
Cardiac ContractilityAnesthetized Dogs30 and 60 µg/kgDecreased cardiac contractility (after cardiac autonomic blockade).Godfraind et al., 1991
Coronary Vascular ResistanceAnesthetized Dogs30 and 60 µg/kgComparable effects to nitrendipine.Godfraind et al., 1991

Table 3: In Vitro Activity of this compound on Rat Cardiomyocytes

ParameterCell TypeKey FindingsReference
L-type Ca2+ Current (ICaL)Neonatal ventricular myocytesIC50 = 0.24 µMPérez et al., 1998
T-type Ca2+ Current (ICaT)Neonatal ventricular myocytesIC50 = 0.41 µMPérez et al., 1998

Experimental Protocols

Detailed methodologies for two common experimental models of myocardial infarction are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Isoproterenol-Induced Myocardial Infarction in Rats

This model induces diffuse myocardial necrosis and is useful for screening cardioprotective compounds.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Isoproterenol hydrochloride

  • Saline (0.9% NaCl)

  • Oral gavage needles

  • Syringes and needles for subcutaneous injection

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for tissue collection

  • Triphenyltetrazolium chloride (TTC) stain

  • Formalin (10%)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally via gavage at the desired dose (e.g., 4 mg/kg) twice daily for the duration of the pretreatment period (e.g., 2 days). The control group should receive the vehicle only.

  • Induction of Myocardial Infarction:

    • On the third day, two hours after the morning dose of this compound, induce myocardial infarction by subcutaneous injection of isoproterenol (0.5 mg/kg).

  • Monitoring and Euthanasia:

    • Monitor the animals for signs of distress.

    • 24-48 hours after isoproterenol injection, euthanize the animals using an approved method.

  • Infarct Size Assessment:

    • Rapidly excise the heart and wash with cold saline.

    • Freeze the heart at -20°C for 30 minutes.

    • Slice the ventricles into 2-3 mm thick transverse sections.

    • Incubate the slices in 1% TTC stain at 37°C for 20-30 minutes. TTC stains viable myocardium red, while the infarcted area remains pale white.

    • Fix the stained slices in 10% formalin.

    • Image the slices and quantify the infarct area using planimetry software (e.g., ImageJ). Express the infarct size as a percentage of the total ventricular area.

Protocol 2: Coronary Artery Ligation (CAL) Model in Mice or Rats

This surgical model creates a more localized and reproducible myocardial infarction, mimicking the clinical scenario of coronary occlusion.

Materials:

  • Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Surgical table with temperature control

  • Ventilator

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 or 7-0 silk)

  • ECG monitoring system

  • Echocardiography system

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and ensure a surgical plane of anesthesia.

    • Administer a pre-emptive analgesic.

    • Intubate the animal and connect it to a ventilator.

    • Shave the chest area and disinfect with an antiseptic solution.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium.

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture underneath the LAD at a predetermined location.

    • Permanently ligate the LAD to induce myocardial infarction. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes (e.g., ST-segment elevation).

  • This compound Administration:

    • This compound can be administered prior to ligation (pretreatment), at the time of reperfusion (in an ischemia-reperfusion model), or post-ligation. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous infusion) and dosage should be optimized based on the experimental design.

  • Closure and Recovery:

    • Close the chest wall in layers.

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Administer post-operative analgesics as required.

  • Assessment of Cardiac Function and Infarct Size:

    • Echocardiography: Perform echocardiography at various time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess cardiac function parameters such as ejection fraction (EF), fractional shortening (FS), and ventricular dimensions.

    • Histology: At the end of the study, euthanize the animals and excise the hearts. Infarct size can be determined using TTC staining as described in Protocol 1, or by histological staining (e.g., Masson's trichrome) of fixed and sectioned heart tissue to assess fibrosis.

    • Biomarkers: Collect blood samples at different time points to measure cardiac biomarkers such as troponin I (cTnI), troponin T (cTnT), and creatine kinase-MB (CK-MB).

Mandatory Visualization

Signaling Pathway of this compound in Cardiomyocytes

Oxodipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ischemic_Injury Ischemic Injury This compound->Ischemic_Injury Reduces Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Increases Myocardial_Contraction Myocardial Contractility Intracellular_Ca->Myocardial_Contraction Stimulates MVO2 Myocardial O2 Demand Myocardial_Contraction->MVO2 Increases MVO2->Ischemic_Injury Exacerbates

Caption: Proposed signaling pathway of this compound in reducing myocardial ischemic injury.

Experimental Workflow for Evaluating this compound in a CAL Model

Experimental_Workflow start Start: Animal Acclimatization treatment This compound or Vehicle Administration (Pre- or Post-MI) start->treatment surgery Coronary Artery Ligation (CAL) Surgery treatment->surgery monitoring Post-operative Monitoring and Care surgery->monitoring assessment Assessments monitoring->assessment echo Echocardiography (Cardiac Function) assessment->echo biomarkers Blood Sampling (Cardiac Biomarkers) assessment->biomarkers histology Endpoint: Euthanasia and Histology (Infarct Size, Fibrosis) assessment->histology end End: Data Analysis echo->end biomarkers->end histology->end

Caption: Experimental workflow for assessing this compound in a coronary artery ligation model.

References

Guidelines for Long-Term Storage of Oxodipine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the preparation, handling, and long-term storage of Oxodipine stock solutions to ensure their stability and integrity for research and development applications.

Introduction

This compound is a dihydropyridine calcium channel blocker utilized in cardiovascular research.[1] Like other compounds in the 1,4-dihydropyridine class, this compound is susceptible to degradation, which can impact experimental outcomes.[2][3] Proper handling and storage are therefore critical to maintain the compound's purity and activity. These guidelines are based on recommendations for this compound and analogous dihydropyridine compounds.

Solubility and Solvent Selection

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.

Recommended Storage Conditions

To ensure the long-term stability of this compound, both the solid compound and its stock solutions should be stored under specific conditions. The following table summarizes the recommended storage temperatures and durations.

FormSolventShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder N/A0 - 4°C (Dry and dark)[4]-20°C (Dry and dark)[4]
Stock Solution DMSO0 - 4°C-20°C

Note: For storage periods exceeding those recommended, re-testing the purity and concentration of the stock solution is advised.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 3.59 mg of this compound (Molecular Weight: 359.38 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled, sterile, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days.

Protocol for Assessing Stock Solution Stability

This protocol provides a general method for researchers to determine the stability of their this compound stock solutions under their specific laboratory conditions.

Materials:

  • Prepared this compound stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • UV detector

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, thaw one aliquot and dilute it to a suitable concentration for HPLC analysis. Inject the sample and record the peak area and retention time. This will serve as the baseline (100% purity).

  • Storage: Store the remaining aliquots at the desired temperatures to be tested (e.g., -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months for -20°C; 1, 2, and 4 weeks for 4°C; and 1, 3, and 7 days for room temperature), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot at room temperature, dilute as in step 1, and analyze by HPLC using the same method.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area to determine the percentage of degradation. A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.

Key Considerations for Stability

  • Light Sensitivity: Dihydropyridine compounds are known to be sensitive to light. All handling and storage of this compound and its solutions should be performed in a dark environment or by using amber-colored tubes.

  • Moisture: DMSO is hygroscopic and can absorb moisture from the air, which can promote the degradation of dissolved compounds. Use anhydrous DMSO and keep containers tightly sealed.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquoting into single-use volumes is a critical step to minimize this.

  • pH: Dihydropyridines can be unstable in acidic and basic conditions. When diluting the DMSO stock into aqueous buffers for experiments, it is advisable to prepare the final working solution fresh for each experiment.

Visualizations

Workflow for Preparation and Storage of this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot long_term Long-Term Storage (-20°C) aliquot->long_term Months short_term Short-Term Storage (4°C) aliquot->short_term Days to Weeks thaw Thaw Single Aliquot long_term->thaw short_term->thaw dilute Dilute in Assay Buffer thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

Potential Degradation Pathway of this compound

Note: The specific degradation products of this compound are not well-documented. The following pathway is inferred from the known degradation of other 1,4-dihydropyridine compounds, such as Amlodipine, which primarily involves the aromatization of the dihydropyridine ring.

G This compound This compound (1,4-Dihydropyridine) degradation_product Pyridine Derivative (Aromatized Ring) This compound->degradation_product Oxidation (e.g., light, air) further_degradation Further Degradation Products degradation_product->further_degradation Hydrolysis, etc.

Caption: Inferred degradation pathway of this compound.

References

Application of Oxodipine in the Study of Receptor-Operated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Receptor-Operated Calcium Channels (ROCCs)

Receptor-operated calcium channels (ROCCs), also known as ligand-gated calcium channels, are a diverse group of plasma membrane ion channels that are activated by the binding of an agonist to a membrane receptor, typically a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase. This activation initiates a signaling cascade that leads to the opening of the channel and subsequent influx of extracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration is a crucial second messenger that triggers a wide array of cellular responses, including smooth muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[1][2]

A major subtype of ROCCs are the store-operated calcium channels (SOCCs), which are activated in response to the depletion of intracellular calcium stores in the endoplasmic or sarcoplasmic reticulum.[3][4] The activation of ROCCs and SOCCs is a key mechanism of calcium signaling in both excitable and non-excitable cells.

Oxodipine: A Dihydropyridine Calcium Channel Blocker

This compound is a dihydropyridine derivative that functions as a potent calcium channel blocker.[5] Like other members of the dihydropyridine class, its primary mechanism of action is the inhibition of voltage-operated calcium channels (VOCCs), particularly the L-type and T-type calcium channels. This action leads to the relaxation of vascular smooth muscle and a decrease in blood pressure.

Using this compound to Differentiate ROCC and VOCC Activity

A significant challenge in studying calcium signaling is distinguishing the contribution of ROCCs from that of VOCCs, as many stimuli can activate both channel types. Due to its high selectivity for VOCCs, this compound can be a valuable pharmacological tool to isolate and study the activity of ROCCs. By effectively blocking Ca2+ influx through VOCCs, researchers can investigate agonist-induced Ca2+ entry that is mediated exclusively by ROCCs.

While some reports have suggested that certain dihydropyridines may directly modulate SOCCs, more recent studies indicate that these effects might be due to experimental artifacts, such as the intrinsic fluorescence of some dihydropyridines in certain calcium imaging assays. Therefore, when using this compound in such assays, it is crucial to employ appropriate controls and consider the use of longer wavelength fluorescent dyes to minimize potential interference.

Quantitative Data for this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound on different types of voltage-operated calcium channels. To date, there is no direct evidence or published IC50 values for this compound's effect on receptor-operated calcium channels.

Channel TypeCell TypeIC50 (µM)Reference
L-type Ca2+ current (ICaL)Rat cultured neonatal ventricular myocytes0.24
T-type Ca2+ current (ICaT)Rat cultured neonatal ventricular myocytes0.41

Experimental Protocols

Protocol 1: Isolating ROCC-Mediated Calcium Influx in Vascular Smooth Muscle Cells using Calcium Imaging

Objective: To measure the increase in intracellular calcium concentration mediated by ROCCs in response to an agonist, while blocking VOCCs with this compound.

Materials:

  • Vascular smooth muscle cells (e.g., A7r5 cell line or primary cultured cells)

  • Cell culture medium

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • This compound

  • Agonist of interest (e.g., phenylephrine, vasopressin)

  • Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture and Dye Loading:

    • Culture vascular smooth muscle cells to an appropriate confluency on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

    • Wash the cells with HBSS.

    • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Experimental Setup:

    • Mount the coverslip onto the stage of the fluorescence microscope or place the plate in the plate reader.

    • Perfuse the cells with HBSS.

  • Data Acquisition:

    • Record baseline fluorescence for 2-5 minutes.

    • Add this compound (e.g., 1-10 µM) to the perfusion solution to block VOCCs. The optimal concentration should be determined empirically.

    • Continue recording for 5-10 minutes to ensure a stable baseline in the presence of this compound.

    • Add the agonist of interest to the perfusion solution to stimulate ROCCs.

    • Record the change in fluorescence for an additional 10-15 minutes or until the response reaches a plateau and begins to decline.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2, typically 340 nm and 380 nm).

    • Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the Grynkiewicz equation, following calibration with ionomycin and EGTA.

    • The increase in [Ca2+]i observed after the addition of the agonist in the presence of this compound represents the calcium influx through ROCCs.

Protocol 2: Electrophysiological Measurement of ROCC Currents using Patch-Clamp

Objective: To record the ion currents flowing through ROCCs in response to an agonist, with VOCCs blocked by this compound.

Materials:

  • Isolated single smooth muscle cells

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, pH 7.2 with CsOH)

  • This compound

  • Agonist of interest

Procedure:

  • Cell Preparation:

    • Isolate single smooth muscle cells using enzymatic digestion.

    • Plate the cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV) to minimize the activation of VOCCs.

  • Experimental Protocol:

    • Perfuse the cell with the external solution and record the baseline current.

    • Apply a voltage ramp or step protocol to assess the current-voltage (I-V) relationship.

    • Add this compound (e.g., 1-10 µM) to the external solution to block any residual VOCC activity.

    • After stabilization, apply the agonist to the external solution to activate ROCCs.

    • Record the agonist-induced current.

  • Data Analysis:

    • Subtract the baseline current from the current recorded in the presence of the agonist to isolate the ROCC-mediated current.

    • Analyze the characteristics of the ROCC current, such as its amplitude, kinetics, and I-V relationship.

Visualizations

ROCC_Signaling_Pathway cluster_ER Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ROCC ROCC DAG->ROCC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Cellular_Response Cellular Response Ca_ER->Cellular_Response Triggers IP3R->Ca_ER Releases Ca_influx Ca2+ Influx ROCC->Ca_influx Ca_influx->Cellular_Response Triggers This compound This compound VOCC VOCC This compound->VOCC Blocks Depolarization Membrane Depolarization Depolarization->VOCC Activates

Caption: Signaling pathway of receptor-operated calcium channel (ROCC) activation and the inhibitory action of this compound on voltage-operated calcium channels (VOCCs).

Experimental_Workflow Start Start Culture_Cells Culture Vascular Smooth Muscle Cells Start->Culture_Cells Load_Dye Load with Calcium Indicator Dye Culture_Cells->Load_Dye Record_Baseline Record Baseline Fluorescence Load_Dye->Record_Baseline Add_this compound Add this compound (Block VOCCs) Record_Baseline->Add_this compound Record_this compound Record Fluorescence Add_this compound->Record_this compound Add_Agonist Add Agonist (Activate ROCCs) Record_this compound->Add_Agonist Record_Response Record Agonist-Induced Ca2+ Influx Add_Agonist->Record_Response Analyze_Data Analyze Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for isolating and measuring ROCC-mediated calcium influx using this compound and fluorescence imaging.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photodegradation of Oxodipine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the photodegradation of Oxodipine in experimental solutions. This compound, as a member of the 1,4-dihydropyridine (DHP) class, is susceptible to light-induced degradation, which can compromise experimental results.[1][2] This guide provides practical troubleshooting advice and detailed protocols to ensure the stability and integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of photodegradation for 1,4-dihydropyridine compounds like this compound is the oxidation of the dihydropyridine ring to its pyridine derivative.[1] This transformation results in a loss of pharmacological activity. In some cases, secondary degradation products may also form.

Q2: What are the initial signs of photodegradation in my this compound solution?

A2: The initial signs of photodegradation can include a change in the color of the solution, often to a pale yellow, and the appearance of unexpected peaks in your HPLC chromatogram. A decrease in the concentration of the parent this compound peak is also a clear indicator.

Q3: Which wavelengths of light are most damaging to this compound?

A3: For the 1,4-dihydropyridine class of drugs, the UV-A region (320-400 nm) of the electromagnetic spectrum is typically the most damaging.

Q4: How does the choice of solvent affect the photodegradation of this compound?

A4: The choice of solvent can influence the rate of photodegradation. The stability of related compounds has been shown to vary in different solvents such as ethanol, acetone, and dichloromethane. It is crucial to assess the stability of this compound in the specific solvent system you are using.

Q5: Are there any regulatory guidelines for photostability testing?

A5: Yes, the International Council for Harmonisation (ICH) has specific guidelines for photostability testing, outlined in document Q1B. These guidelines provide a framework for assessing the impact of light on new drug substances and products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This issue can often be traced back to the degradation of your this compound stock or experimental solutions.

Potential Cause Recommended Solution
Inadvertent Light Exposure Always prepare and handle this compound solutions under subdued or amber-filtered light. Use amber glassware or wrap containers in aluminum foil.
Degraded Stock Solution Regularly check the purity of your this compound stock solution using a validated HPLC method. Prepare fresh stock solutions frequently.
Inappropriate Storage Store stock and working solutions in a dark environment, preferably at a controlled, cool temperature.
Solvent Impurities Use high-purity, HPLC-grade solvents, as impurities can sometimes catalyze degradation reactions.

Issue 2: Appearance of unexpected peaks in HPLC chromatogram.

The emergence of new peaks is a strong indicator of degradation.

Potential Cause Recommended Solution
Photodegradation Compare the retention times of the new peaks with known degradation products of similar 1,4-dihydropyridine compounds. The primary degradation product is often the pyridine derivative.
Oxidative Degradation Purge solutions with an inert gas like nitrogen or argon before sealing the container to minimize oxidative degradation.
Thermal Degradation Avoid excessive heating during sample preparation. Use a temperature-controlled environment for your experiments.
Contaminated Solvents Run a blank injection of your mobile phase and sample preparation solvents to check for impurities.

Data Presentation

Table 1: Illustrative Photostability of this compound in Methanol under UV-A Light (365 nm)

Exposure Time (hours) This compound Concentration (µg/mL) % Remaining Degradation Product (Pyridine Derivative) Peak Area
0100.0100.00
185.285.215,340
271.571.530,112
450.150.152,890
824.924.978,945

Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution after 4 hours of Light Exposure

pH Buffer System % this compound Remaining
3.0Citrate Buffer65.4
5.0Acetate Buffer78.2
7.4Phosphate Buffer85.1
9.0Borate Buffer72.3

Experimental Protocols

Protocol 1: Assessing the Photodegradation of this compound in Solution

This protocol outlines a method for quantifying the photodegradation of this compound in a specific solvent.

Materials:

  • This compound reference standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks (amber)

  • Pipettes

  • Quartz cuvettes or HPLC vials (clear and amber)

  • Photostability chamber with a calibrated light source (e.g., UV-A lamp)

  • Validated HPLC-UV system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent using an amber volumetric flask.

  • Preparation of Working Solutions: Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) in the same solvent.

  • Sample Exposure:

    • Transfer aliquots of the working solution into clear quartz containers for light exposure.

    • Prepare a "dark control" by wrapping an identical container in aluminum foil.

    • Place both samples in the photostability chamber.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a sample from both the exposed and dark control containers.

  • HPLC Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Preventing Photodegradation in Experimental Solutions

This protocol provides steps to minimize photodegradation during routine experiments.

Materials:

  • Amber glassware (beakers, flasks, vials)

  • Aluminum foil

  • UV-filtered laboratory lighting or yellow lights

  • Light-blocking centrifuge tubes

Procedure:

  • Work in a Controlled Light Environment: Whenever possible, conduct experiments in a room with UV-filtered or yellow lighting. Minimize exposure to direct sunlight or strong artificial light.

  • Use Protective Glassware: Prepare and store all this compound-containing solutions in amber glass volumetric flasks and vials. For clear containers, wrap them securely with aluminum foil.

  • Minimize Exposure Time: Plan your experiments to minimize the time that this compound solutions are exposed to any light source. Prepare solutions fresh as needed.

  • Storage: Store all stock and working solutions in the dark, in a refrigerator or at a controlled room temperature as determined by stability studies.

  • During Analysis: If using an autosampler for HPLC, use amber vials. If clear vials are necessary, ensure the autosampler tray is covered to protect from ambient light.

Visualizations

cluster_0 Photodegradation Pathway of 1,4-Dihydropyridine This compound This compound (1,4-Dihydropyridine) Pyridine Pyridine Derivative (Inactive) This compound->Pyridine Oxidation cluster_1 Experimental Workflow for Photostability Testing A Prepare this compound Solution (in amber flask) B Aliquot into Clear and Amber Vials A->B C Expose Clear Vial to Light (Dark Control in Amber) B->C D Sample at Time Intervals C->D E Analyze by HPLC D->E F Quantify Degradation E->F cluster_2 Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed? CheckLight Check for Light Exposure? Start->CheckLight Yes CheckStorage Review Storage Conditions? CheckLight->CheckStorage No Solution1 Implement Light Protection (Amber Vials, Low Light) CheckLight->Solution1 Yes CheckPurity Assess Stock Purity? CheckStorage->CheckPurity No Solution2 Store in Dark, Cool Place CheckStorage->Solution2 Yes Solution3 Prepare Fresh Stock CheckPurity->Solution3 Yes

References

Troubleshooting inconsistent results in Oxodipine electrophysiology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Oxodipine electrophysiology experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiology experiments with this compound, presented in a question-and-answer format.

Question: Why am I seeing variable or weaker than expected block of L-type calcium channels with this compound?

Answer: Inconsistent blockade of L-type calcium channels can stem from several factors related to the compound's stability, experimental conditions, and the specific properties of the channels.

  • Compound Stability:

    • Light Sensitivity: Dihydropyridines, including this compound, are known to be sensitive to light. Exposure to ambient light can lead to degradation of the compound, reducing its effective concentration and potency. Always prepare and store this compound solutions in the dark or in amber vials.

    • Solution Stability: Prepare fresh solutions of this compound for each experiment. Over time, the compound may degrade in solution, even when stored at low temperatures. Avoid repeated freeze-thaw cycles of stock solutions.

  • Experimental Conditions:

    • Voltage-Dependence of Block: The inhibitory effect of this compound on L-type calcium channels is voltage-dependent, with increased potency at more depolarized membrane potentials.[1] Ensure your voltage-clamp protocol holds the cell at a sufficiently depolarized potential to favor the inactivated state of the channel, where this compound binds with higher affinity.

    • Tonic Block: this compound primarily exhibits a tonic block, meaning its effect is not strongly dependent on the frequency of channel activation.[1] However, ensure a stable baseline recording is achieved before and after drug application to accurately assess the tonic block.

    • Solvent Effects: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can independently affect ion channel function and cell health.[2][3][4] It is recommended to keep the final DMSO concentration in the recording chamber below 0.1% to minimize these effects.

  • Cellular Factors:

    • Cell Type Differences: The potency of this compound can vary between different cell types. For example, it has been shown to be less potent in inhibiting L-type calcium currents in adult cardiomyocytes compared to neonatal cardiomyocytes.

    • Current Rundown: L-type calcium currents are susceptible to "rundown," a gradual decrease in current amplitude over the course of an experiment. This can be mistaken for a drug effect. To mitigate rundown, include ATP and GTP in your intracellular solution and monitor the stability of the current before applying this compound.

Question: My results with this compound are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility is a common challenge in electrophysiology. For experiments involving this compound, consider the following potential sources of variability:

  • Inconsistent Drug Concentration:

    • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic tubing and containers. This can lead to a lower effective concentration of the drug reaching the cells. Use low-adhesion plastics or glass for your perfusion system where possible.

    • Inaccurate Pipetting: Ensure accurate and consistent preparation of your this compound dilutions.

  • Variability in Experimental Parameters:

    • Temperature: Ion channel kinetics are sensitive to temperature. Maintain a consistent temperature throughout and between experiments.

    • pH and Osmolarity: Ensure the pH and osmolarity of your external and internal solutions are consistent.

  • Biological Variability:

    • Cell Health: Only record from healthy cells with stable resting membrane potentials and low leak currents.

    • Passage Number: If using cell lines, be aware that channel expression levels can change with passage number.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on L-type calcium channels? A1: this compound is a dihydropyridine-type calcium channel blocker. It binds to the L-type calcium channel, stabilizing it in the inactivated state. This binding is voltage-dependent, with higher affinity for channels at more depolarized potentials. This leads to a reduction in the influx of calcium ions through the channel.

Q2: What are the reported IC50 values for this compound? A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and experimental conditions. In rat cultured neonatal ventricular myocytes, the IC50 for L-type Ca2+ current (ICaL) is approximately 0.24 µM, and for T-type Ca2+ current (ICaT) is approximately 0.41 µM.

Q3: How should I prepare this compound stock solutions? A3: this compound is poorly soluble in water. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted to the final working concentration in the external recording solution immediately before use. Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q4: Can this compound block other types of ion channels? A4: While this compound is most potent as an L-type calcium channel blocker, it has also been shown to block T-type calcium channels, although with a slightly lower potency. Like other dihydropyridines, at higher concentrations, it may have off-target effects on other ion channels.

Quantitative Data Summary

ParameterValueCell TypeReference
IC50 for L-type Ca2+ Current (ICaL) 0.24 µMRat Cultured Neonatal Ventricular Myocytes
IC50 for T-type Ca2+ Current (ICaT) 0.41 µMRat Cultured Neonatal Ventricular Myocytes
IC50 for L-type Ca2+ Current (ICaL) ~10 nMRat Portal Vein Myocytes

Experimental Protocols

Whole-Cell Voltage-Clamp Protocol for Measuring L-type Ca2+ Currents

This protocol is designed for recording L-type calcium currents in isolated cells (e.g., cardiomyocytes, smooth muscle cells, or transfected cell lines).

  • Cell Preparation: Isolate single cells using standard enzymatic and mechanical dispersion methods appropriate for the tissue of interest. Plate the cells on glass coverslips and allow them to adhere.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. To block sodium and potassium channels, respectively, Tetrodotoxin (TTX, 0.5 µM) and CsCl can be added.

    • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal (>1 GΩ) on a healthy cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • To inactivate T-type calcium channels and a significant portion of sodium channels, apply a prepulse to -40 mV for 500 ms.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.

    • Allow sufficient time between sweeps for channel recovery.

  • Drug Application:

    • Establish a stable baseline recording of the L-type calcium current for several minutes.

    • Apply this compound at the desired concentration via a perfusion system. Ensure the solution is protected from light.

    • Allow the drug effect to reach a steady state before recording the blocked current.

    • Perform a washout with the control external solution to check for reversibility.

Signaling Pathways and Experimental Workflows

Troubleshooting Workflow for Inconsistent this compound Blockade start Inconsistent or Weak Blockade Observed check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cell Assess Cell Health & Type start->check_cell solution_prep Fresh Solution? Protected from Light? check_compound->solution_prep voltage_protocol Holding Potential Depolarized Enough? check_protocol->voltage_protocol rundown_check Monitoring for Current Rundown? check_cell->rundown_check reprepare Action: Prepare Fresh, Light-Protected Solution solution_prep->reprepare No end Re-evaluate Experiment solution_prep->end Yes dmso_conc DMSO Concentration < 0.1%? voltage_protocol->dmso_conc Yes adjust_voltage Action: Adjust Holding Potential to -40mV voltage_protocol->adjust_voltage No cell_variability Consistent Cell Type/Passage? rundown_check->cell_variability Yes add_atp_gtp Action: Add ATP/GTP to Internal Solution rundown_check->add_atp_gtp No lower_dmso Action: Reduce Final DMSO Concentration dmso_conc->lower_dmso No dmso_conc->end Yes standardize_cells Action: Standardize Cell Source and Passage cell_variability->standardize_cells No cell_variability->end Yes reprepare->end adjust_voltage->end add_atp_gtp->end lower_dmso->end standardize_cells->end

Caption: Troubleshooting workflow for inconsistent this compound blockade.

This compound Signaling Pathway This compound This compound ltcc L-type Calcium Channel (Voltage-gated) This compound->ltcc binds to and stabilizes inactivated state ca_influx Decreased Ca2+ Influx ltcc->ca_influx mediates depolarization Membrane Depolarization depolarization->ltcc activates cellular_response Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) ca_influx->cellular_response reduces

References

Optimizing Oxodipine dosage to reduce effects on heart rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxodipine. The focus is on optimizing dosage to minimize effects on heart rate during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel dihydropyridine calcium channel blocker.[1][2] Its primary mechanism involves the inhibition of L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[3][4] By blocking these channels, this compound leads to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound has been shown to block T-type calcium channels, which may contribute to its pharmacological profile.[3]

Q2: What is the expected effect of this compound on heart rate?

Preclinical studies in various animal models have consistently demonstrated that this compound has a minimal direct effect on heart rate. In studies with anesthetized dogs, this compound produced a decrease in blood pressure with no significant modification of heart rate. Even after autonomic blockade, which eliminates reflex heart rate changes, this compound did not alter heart rate, in contrast to other dihydropyridines like nitrendipine which caused a decrease. This suggests that this compound has a high degree of vascular selectivity with limited cardiac chronotropic effects.

Q3: We are observing an unexpected increase in heart rate (reflex tachycardia) in our animal models after administering this compound. What could be the cause and how can we troubleshoot this?

While this compound itself has minimal intrinsic effect on heart rate, a reflex increase in heart rate (tachycardia) can sometimes be observed as a physiological response to a rapid decrease in blood pressure. If you are observing a more pronounced or unexpected tachycardia, consider the following troubleshooting steps:

  • Dosage and Administration Rate: A high dose or a rapid intravenous infusion of this compound can cause a sharp drop in blood pressure, triggering a strong baroreflex-mediated increase in heart rate.

    • Recommendation: Try a dose-escalation study starting with lower doses to identify a concentration that achieves the desired blood pressure reduction without significant reflex tachycardia. Consider a slower infusion rate for intravenous administration.

  • Animal Model and Anesthesia: The choice of animal model and anesthetic agent can significantly influence cardiovascular responses. Some anesthetics can sensitize the cardiovascular system or alter autonomic reflexes.

    • Recommendation: Review the literature for the most appropriate anesthetic with minimal cardiovascular impact for your chosen animal model. If possible, consider studies in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia.

  • Experimental Stress: Handling and restraint of animals can induce a stress response, leading to an elevated baseline heart rate and exaggerated responses to vasodilators.

    • Recommendation: Ensure adequate acclimatization of the animals to the experimental procedures and environment to minimize stress.

Q4: We are observing an unexpected decrease in heart rate (bradycardia) with this compound. What could be the issue?

Observing bradycardia with this compound is highly unexpected based on its known pharmacological profile. If you encounter this, it is crucial to investigate potential confounding factors:

  • Experimental Error:

    • Recommendation: Double-check the drug concentration, dosage calculations, and administration route. Verify the calibration and proper functioning of your monitoring equipment (ECG, blood pressure transducers).

  • Off-Target Effects at High Concentrations: While unlikely at therapeutic doses, extremely high concentrations of any drug can lead to off-target effects.

    • Recommendation: If you are using very high doses, consider reducing the concentration to a more pharmacologically relevant range.

  • Interaction with Other Compounds: If this compound is being co-administered with other agents, there could be a drug-drug interaction leading to bradycardia.

    • Recommendation: Review the known pharmacology of all administered compounds. If possible, conduct a study with this compound as a single agent to isolate its effects.

  • Pathological State of the Animal Model: If you are using a disease model, the underlying pathology could alter the cardiovascular response to this compound.

    • Recommendation: Thoroughly characterize the baseline cardiovascular parameters of your animal model and compare them to healthy controls.

Data Presentation

Table 1: Inhibitory Potency of this compound on Calcium Channels

Calcium Channel TypeCell TypeIC50 (µM)Reference
L-type (ICaL)Neonatal Rat Ventricular Myocytes0.24
T-type (ICaT)Neonatal Rat Ventricular Myocytes0.41

Table 2: Comparative Hemodynamic Effects of Dihydropyridine Calcium Channel Blockers in Conscious Dogs

CompoundDose Range (µg/kg/min i.v.)Change in Mean Arterial PressureChange in Heart RateReference
Nifedipine1.0 - 25.0Dose-dependent decreaseDose-dependent increase (reflex tachycardia)
Nitrendipine1.0 - 25.0Dose-dependent decreaseDose-dependent increase (reflex tachycardia)
Nisoldipine1.0 - 25.0More potent decrease than nifedipineDose-dependent increase (reflex tachycardia)
This compound 20 - 50 µg/kg (i.v. bolus) Decrease No significant change ****

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Parameters in Conscious Rats via Telemetry

This protocol describes a method for the continuous monitoring of electrocardiogram (ECG) and blood pressure in conscious, freely moving rats following the administration of this compound.

1. Materials:

  • Male Wistar rats (250-300g)

  • Implantable telemetry transmitter (e.g., for simultaneous blood pressure and ECG recording)

  • Surgical instruments for sterile surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • This compound solution for administration (vehicle control should also be prepared)

  • Data acquisition system compatible with the telemetry transmitters

2. Methods:

  • Telemetry Implantation:

    • Anesthetize the rat using isoflurane.

    • Surgically implant the telemetry transmitter into the peritoneal cavity.

    • Insert the blood pressure catheter into the abdominal aorta.

    • Place the ECG electrodes in a lead II configuration.

    • Suture the incisions and administer post-operative analgesics.

    • Allow the animal to recover for at least one week before the experiment. During this time, monitor the animal for any signs of distress or infection.

  • Acclimatization:

    • House the rat individually in a cage placed on a receiver that collects the telemetry signals.

    • Allow the rat to acclimate to the housing and experimental setup for at least 24 hours before drug administration.

  • Data Acquisition:

    • Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for a sufficient period (e.g., 1-2 hours) to establish a stable baseline.

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).

    • Continuously record cardiovascular parameters for a predetermined duration post-administration (e.g., 24 hours) to assess both acute and long-term effects.

  • Data Analysis:

    • Analyze the recorded data to determine changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate from baseline.

    • Analyze the ECG recordings for any changes in waveform morphology or rhythm.

    • Compare the effects of different doses of this compound to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Blocks T_type T-type Ca²⁺ Channel This compound->T_type Blocks Ca_influx Decreased Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Caption: Signaling pathway of this compound's vasodilatory effect.

Experimental_Workflow start Start surgery Telemetry Device Implantation (Rat Model) start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery acclimatization Acclimatization to Housing (≥ 24 hours) recovery->acclimatization baseline Baseline Cardiovascular Recording (ECG & Blood Pressure) acclimatization->baseline administration This compound/Vehicle Administration baseline->administration monitoring Continuous Post-dose Monitoring administration->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for in vivo cardiovascular assessment.

Troubleshooting_Guide cluster_tachycardia Troubleshooting Tachycardia cluster_bradycardia Troubleshooting Bradycardia start Unexpected Heart Rate Change with this compound? increase Heart Rate Increase (Tachycardia) start->increase Yes decrease Heart Rate Decrease (Bradycardia) start->decrease Yes dose_rate High Dose or Rapid Infusion? increase->dose_rate anesthesia Anesthetic Effects? increase->anesthesia stress Animal Stress? increase->stress error Experimental Error (Dose, Equipment)? decrease->error off_target Off-target Effects (High Concentration)? decrease->off_target interaction Drug Interaction? decrease->interaction solution1 solution1 dose_rate->solution1 Solution: Lower dose or slower infusion solution2 solution2 anesthesia->solution2 Solution: Review/change anesthetic solution3 solution3 stress->solution3 Solution: Ensure proper acclimatization solution4 solution4 error->solution4 Solution: Verify calculations & equipment solution5 solution5 off_target->solution5 Solution: Reduce drug concentration solution6 solution6 interaction->solution6 Solution: Isolate drug effects

Caption: Troubleshooting guide for unexpected heart rate changes.

References

Technical Support Center: Minimizing Off-Target Effects of Oxodipine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target effects of Oxodipine in cellular assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as a dihydropyridine calcium channel blocker.[1] Its principal mechanism involves the inhibition of voltage-gated L-type and T-type calcium channels, thereby reducing the influx of calcium ions into cells.[1] This modulation of calcium currents in vascular smooth muscle and cardiac myocytes is the basis for its therapeutic effects.

Q2: What are the known on-target IC50 values for this compound?

In studies using cultured neonatal ventricular myocytes from rats, this compound has been demonstrated to inhibit the L-type Ca2+ current (ICaL) with an IC50 of 0.24 µM and the T-type Ca2+ current (ICaT) with an IC50 of 0.41 µM.[1]

Q3: What are the potential off-target effects of dihydropyridine calcium channel blockers like this compound?

Dihydropyridine compounds, particularly at concentrations exceeding those required for on-target effects, may exhibit several off-target activities. These can include:

  • Interactions with other ion channels: Some dihydropyridines have been observed to interact with other voltage-gated ion channels.

  • Mitochondrial toxicity: Drug-induced mitochondrial dysfunction is a recognized concern for a variety of cardiovascular medications.[2][3]

  • Kinase inhibition: Although not their primary function, some small molecules may possess off-target kinase inhibitory properties.

  • GPCR cross-reactivity: Interactions with G-protein coupled receptors beyond the intended targets can occur.

  • Assay interference: Dihydropyridine compounds have the potential to interfere with fluorescence-based experimental assays.

Q4: How can I distinguish between on-target and off-target effects of this compound in my cellular experiments?

Several experimental strategies can be implemented to differentiate between on-target and off-target effects:

  • Dose-response analysis: Off-target effects frequently manifest at higher concentrations than on-target effects. Establishing a comprehensive dose-response curve can aid in distinguishing between the two.

  • Application of specific antagonists: If a selective antagonist for a suspected off-target protein is available, it can be utilized to determine if the observed cellular response is consequently blocked.

  • Genetic validation: The use of cell lines with genetic knockout or knockdown of the intended targets (L-type or T-type calcium channels) can help ascertain if the observed effect is dependent on these specific channels.

  • Orthogonal assays: Confirming the experimental phenotype using an assay with a distinct readout or underlying mechanism can help to exclude the possibility of assay-specific artifacts.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or a Decrease in Cell Viability

  • Question: My cells are exhibiting reduced viability at this compound concentrations where I would not anticipate toxicity based on its calcium channel blocking activity. What could be the underlying reason?

  • Answer: This observation may be attributable to off-target effects on critical cellular pathways or direct mitochondrial toxicity.

    • Troubleshooting Steps:

      • Generate a comprehensive dose-response curve: Ascertain the precise concentration at which cytotoxicity is observed and compare this to the IC50 value for its on-target activity.

      • Evaluate mitochondrial health: Employ assays to quantify mitochondrial membrane potential (e.g., TMRM staining), oxygen consumption rate (e.g., using a Seahorse analyzer), or the production of reactive oxygen species (ROS).

      • Utilize an alternative cytotoxicity assay: Corroborate your findings with a different methodological approach (e.g., if an MTT assay was initially used, consider a trypan blue exclusion assay or a real-time cell viability assay).

Issue 2: Inconsistent or Unforeseen Results in Fluorescence-Based Calcium Assays

  • Question: I am employing a fluorescent calcium indicator (such as Fluo-4 or Fura-2) and am observing variable results or a high background signal with this compound treatment. What might be causing this?

  • Answer: Dihydropyridine compounds can possess intrinsic fluorescence or may interfere with the fluorescence of the indicator dye, which can lead to experimental artifacts.

    • Troubleshooting Steps:

      • Perform a cell-free control experiment: Incubate this compound with your fluorescent dye in the assay buffer in the absence of cells to assess for any direct fluorescence or quenching effects.

      • Consider an alternative fluorescent dye: It may be beneficial to use a dye with a different excitation and emission spectrum.

      • Optimize dye loading and washing procedures: Ensure that any extracellular dye is comprehensively removed through washing steps to minimize background fluorescence.

      • Incorporate a "no-dye" control: Conduct the experiment with cells treated with this compound but without the addition of the calcium indicator to determine if the compound itself is contributing to the measured signal.

Issue 3: Observed Cellular Phenotype Does Not Align with the Known Consequences of Calcium Channel Blockade

  • Question: I am observing a cellular response, such as alterations in gene expression or protein phosphorylation, that is not typically associated with the inhibition of L-type or T-type calcium channels. How should I proceed?

  • Answer: This strongly indicates a potential off-target effect. The subsequent step should be to identify the possible off-target pathway.

    • Troubleshooting Steps:

      • Kinase inhibitor profiling: Utilize a commercial service or an in-house screening panel to assess the activity of this compound against a broad array of kinases.

      • GPCR screening: If you hypothesize GPCR cross-reactivity, a GPCRome screening assay can be employed to identify potential interactions.

      • Western blotting for key signaling pathways: Investigate the activation or inhibition of major signaling cascades (e.g., MAPK/ERK, PI3K/Akt) that could be influenced by off-target kinase or GPCR activity.

      • Employ a structurally unrelated calcium channel blocker: Compare the effects of this compound with a calcium channel blocker from a different chemical class, such as a phenylalkylamine (e.g., verapamil) or a benzothiazepine (e.g., diltiazem). If the observed effect is unique to this compound, it is more likely to be an off-target effect.

Data Presentation

Table 1: On-Target Activity of this compound

TargetCell TypeAssay TypeIC50 (µM)Reference
L-type Ca2+ Current (ICaL)Rat Neonatal Ventricular MyocytesElectrophysiology0.24
T-type Ca2+ Current (ICaT)Rat Neonatal Ventricular MyocytesElectrophysiology0.41

Experimental Protocols

Protocol 1: Assessing Mitochondrial Toxicity

This protocol outlines a general workflow for the evaluation of potential mitochondrial toxicity induced by this compound.

  • Cell Culture: Plate cardiomyocytes or another cell line of interest in a 96-well or 384-well plate.

  • Compound Treatment: Expose the cells to a range of this compound concentrations for a physiologically relevant duration (e.g., 24-48 hours). Include a vehicle control and a known mitochondrial toxicant as a positive control (e.g., rotenone).

  • Primary Screening (Cell Viability):

    • Utilize a viability assay, such as PrestoBlue™, to measure the metabolic activity of the cells.

  • Secondary Screening (High-Content Imaging):

    • Stain the cells with MitoTracker™ Green (to assess mitochondrial mass) and TMRM (to measure mitochondrial membrane potential).

    • Capture images using a high-content imaging system.

    • Quantify parameters such as mitochondrial mass, morphology, and membrane potential.

  • Validation (Functional Assessment):

    • Measure the oxygen consumption rate (OCR) with a Seahorse XF Analyzer to evaluate mitochondrial respiration.

Protocol 2: Differentiating On-Target vs. Off-Target Effects Using a Structurally Unrelated Blocker

  • Cell Treatment: Treat your cells with the following conditions:

    • Vehicle control

    • This compound at a concentration known to elicit the phenotype of interest.

    • A structurally unrelated L-type calcium channel blocker (e.g., Verapamil) at a concentration that produces a comparable level of on-target inhibition.

  • Phenotypic Analysis: Conduct the assay to measure the phenotype of interest (e.g., Western blot for a specific phosphoprotein, gene expression analysis).

  • Data Interpretation:

    • If both this compound and the structurally unrelated blocker induce the same phenotype, it is likely an on-target effect related to calcium channel blockade.

    • If only this compound produces the observed phenotype, it is more likely to be an off-target effect specific to the dihydropyridine chemical structure.

Mandatory Visualization

on_target_vs_off_target_workflow cluster_problem Observed Cellular Effect cluster_investigation Troubleshooting Workflow cluster_conclusion Conclusion problem Unexpected Phenotype with this compound Treatment dose_response Perform Wide Dose-Response Curve problem->dose_response compare_ic50 Compare Phenotype EC50 to On-Target IC50 dose_response->compare_ic50 orthogonal_assay Confirm with Orthogonal Assay compare_ic50->orthogonal_assay unrelated_blocker Test with Structurally Unrelated CCB orthogonal_assay->unrelated_blocker on_target On-Target Effect unrelated_blocker->on_target Phenotype reproduced off_target Off-Target Effect unrelated_blocker->off_target Phenotype not reproduced

Caption: Workflow for differentiating on-target vs. off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound L_type L-type Ca2+ Channel This compound->L_type Inhibits T_type T-type Ca2+ Channel This compound->T_type Inhibits Kinase Kinase This compound->Kinase Potential Interaction GPCR GPCR This compound->GPCR Potential Interaction Mitochondria Mitochondria This compound->Mitochondria Potential Interaction Ca_influx Decreased Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Cellular_Response_On Expected Cellular Response Ca_influx->Cellular_Response_On Cellular_Response_Off Unexpected Cellular Response Kinase->Cellular_Response_Off GPCR->Cellular_Response_Off Mitochondria->Cellular_Response_Off

Caption: On-target and potential off-target pathways of this compound.

References

Strategies to increase yield in the final step of Oxodipine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the final step of Oxodipine synthesis. Our goal is to help you optimize your reaction conditions, increase yields, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the final step in the synthesis of this compound?

The final step in the synthesis of this compound is a Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving the condensation of 2-(1,3-dioxolan-2-yl)benzaldehyde, two equivalents of methyl acetoacetate, and a nitrogen donor, typically ammonia or ammonium acetate, to form the 1,4-dihydropyridine ring structure of this compound.

Q2: What is the general mechanism of the Hantzsch reaction for this compound synthesis?

The Hantzsch synthesis for this compound proceeds through several key steps:

  • Knoevenagel Condensation: One equivalent of methyl acetoacetate reacts with 2-(1,3-dioxolan-2-yl)benzaldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of methyl acetoacetate condenses with the ammonia source to produce a β-enamino ester.

  • Michael Addition and Cyclization: The enamine acts as a nucleophile and adds to the α,β-unsaturated intermediate (Michael addition). This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring of this compound.[1]

Q3: What are the most critical parameters affecting the yield of the final step?

The yield of the Hantzsch synthesis of this compound is sensitive to several parameters, including:

  • Temperature: The reaction is temperature-dependent, with an optimal range for achieving maximum yield.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged times can lead to byproduct formation.

  • Catalyst: The choice and concentration of the catalyst, if used, can significantly impact the reaction rate and yield.

  • Solvent: The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.

  • Purity of Reactants: The purity of the starting materials, especially the aldehyde, is crucial to prevent side reactions and ensure a high yield of the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.Optimize the reaction temperature. For many Hantzsch reactions, a temperature of around 100°C has been found to be optimal. Temperatures that are too high or too low can negatively impact the yield.
Inefficient catalyst or incorrect catalyst loading.If using a catalyst, ensure it is active and used at the optimal concentration. For some dihydropyridine syntheses, catalysts like p-toluenesulfonic acid (PTSA) have been shown to improve yields.
Poor quality of reactants.Use high-purity starting materials. The aldehyde, in particular, should be free of acidic impurities which can inhibit the reaction.
Formation of Colored Impurities Oxidation of the dihydropyridine ring.The 1,4-dihydropyridine ring of this compound can be susceptible to oxidation to the corresponding pyridine derivative, which is often colored.[2] To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up procedures should also be performed promptly.
Side reactions due to impurities in starting materials.Purify the starting materials before use. For example, the aldehyde can be purified by distillation or chromatography.
Reaction Stalls (Does not go to completion) Formation of stable intermediates that do not cyclize.The formation of the enamine and the Knoevenagel adduct are equilibria. Shifting the equilibrium towards the products, for instance by removing water, can help drive the reaction to completion.
Insufficient ammonia source.Ensure that a sufficient excess of the ammonia source (e.g., ammonium acetate) is used to drive the enamine formation and subsequent cyclization.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try different solvent systems for crystallization. If crystallization is unsuccessful, purification by column chromatography on silica gel is a common alternative.
Presence of multiple closely-related byproducts.Optimize the reaction conditions to minimize byproduct formation. Careful column chromatography with a shallow solvent gradient may be necessary to separate the desired product from impurities.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction conditions on the yield of Hantzsch dihydropyridine synthesis, which can be used as a starting point for the optimization of this compound synthesis.

Parameter Condition Yield (%) Observations
Temperature 80°CSub-optimalSlower reaction rate.
100°C~80%Often the optimal temperature for many Hantzsch syntheses.[2]
120°CDecreasedIncreased byproduct formation may occur at higher temperatures.[2]
Catalyst NoneVariesThe reaction can proceed without a catalyst, but may be slow.
p-Toluenesulfonic acid (PTSA)>90%Can significantly increase the reaction rate and yield.[2]
Solvent EthanolGoodA common and effective solvent for Hantzsch reactions.
MethanolGoodAnother suitable protic solvent.
AcetonitrileModerateAprotic solvent, may result in different reaction kinetics.
Water (with surfactant)>90%Can be a green and efficient medium, especially with ultrasonic irradiation.
Reaction Time 3 hoursLowerMay not be sufficient for complete conversion.
5 hoursOptimalA good starting point for optimization.
> 8 hoursNo significant increaseLonger reaction times may not improve the yield and can lead to degradation.

Experimental Protocols

General Protocol for the Final Step of this compound Synthesis (Hantzsch Reaction)

This is a generalized protocol based on the Hantzsch synthesis of similar 1,4-dihydropyridines and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-(1,3-dioxolan-2-yl)benzaldehyde

  • Methyl acetoacetate

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,3-dioxolan-2-yl)benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add methyl acetoacetate (2 equivalents) and ammonium acetate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

logical_relationship cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield in this compound Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_catalyst Optimize Catalyst incomplete_reaction->optimize_catalyst Yes purify_reagents Purify Reagents side_reactions->purify_reagents Yes inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Yes optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_solvent Optimize Solvent suboptimal_conditions->optimize_solvent Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

experimental_workflow start Start: Reactants reactants 2-(1,3-dioxolan-2-yl)benzaldehyde + 2 eq. Methyl Acetoacetate + Ammonium Acetate start->reactants dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve reflux Heat to Reflux (80-100°C) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the final step of this compound synthesis.

References

Technical Support Center: Chiral Separation of Dihydropyridine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs have been developed based on established methods for the chiral separation of dihydropyridine compounds, such as Amlodipine and Felodipine, which are structurally similar to Oxodipine. As there is limited specific published data on the chiral separation of this compound, this information should be utilized as a foundational guide for developing a specific method. Optimization will be necessary for the successful chiral resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound enantiomers?

A1: The main challenge lies in identifying an effective combination of a chiral stationary phase (CSP) and a mobile phase that provides adequate enantioselectivity for the this compound enantiomers. Like other 1,4-dihydropyridines, this compound's enantiomers possess very similar physicochemical properties, making their separation difficult without a suitable chiral selector. The process often requires screening multiple columns and mobile phase compositions to achieve baseline resolution.[1][2]

Q2: Which types of chiral stationary phases (CSPs) are most effective for dihydropyridine compounds?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely successful for the chiral resolution of dihydropyridines. Examples include columns with coated or immobilized cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). Macrocyclic antibiotic phases, such as those based on vancomycin or teicoplanin, and protein-based columns like Chiral-AGP have also demonstrated effectiveness for similar compounds.[3][4][5]

Q3: What are the typical mobile phases used for the chiral separation of dihydropyridines?

A3: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase: Mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are common. Small amounts of an additive, like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, are often necessary to improve peak shape and resolution.

  • Reversed-Phase: Mixtures of acetonitrile or methanol with water or a buffer (e.g., ammonium acetate or phosphate buffer) are typically used. The pH of the mobile phase can significantly influence the separation.

Q4: Can chiral mobile phase additives be used for the separation of this compound enantiomers?

A4: Yes, using chiral mobile phase additives with a standard achiral column (like a C18 column) is a viable alternative to using a chiral column. Cyclodextrins and their derivatives are common chiral selectors used as mobile phase additives for the separation of dihydropyridine enantiomers.

Troubleshooting Guide

Problem Possible Causes Solutions
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Incorrect mobile phase composition.Suboptimal temperature.Screen a variety of CSPs (polysaccharide, macrocyclic antibiotic, protein-based).Systematically vary the mobile phase composition (e.g., change the alcohol modifier in normal phase, or the organic modifier and pH in reversed phase).Investigate the effect of column temperature on the separation.
Poor resolution (peaks are not baseline separated) Mobile phase composition is not optimized.Flow rate is too high.Column is overloaded.Fine-tune the mobile phase composition by adjusting the ratio of solvents and the concentration of additives.Reduce the flow rate to allow for better equilibration.Decrease the sample concentration or injection volume.
Peak tailing or broad peaks Secondary interactions between the analyte and the stationary phase.Mismatched solvent between the sample and the mobile phase.Add a competitor (e.g., a small amount of an acid or base) to the mobile phase to block active sites on the stationary phase.Dissolve the sample in the mobile phase or a weaker solvent.
Sudden increase in column backpressure Blockage of the column inlet frit.Precipitation of the sample in the mobile phase.Reverse flush the column (check manufacturer's instructions first).Filter all samples and mobile phases before use.Ensure the sample is fully dissolved in the mobile phase.
Loss of resolution over time Column contamination.Degradation of the chiral stationary phase.Flush the column with a strong solvent (compatible with the CSP).Use a guard column to protect the analytical column.Ensure the mobile phase is within the pH and solvent compatibility range of the column.

Experimental Protocols

Note: These are example protocols for dihydropyridine compounds and should be adapted and optimized for this compound.

Protocol 1: Normal-Phase HPLC for a Polysaccharide-Based CSP

This protocol is based on methods developed for other dihydropyridines.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 238 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Reversed-Phase HPLC for a Macrocyclic Antibiotic-Based CSP

This protocol is based on methods for the analysis of benidipine, a dihydropyridine.

  • Column: Vancomycin chiral stationary phase column

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.01:0.0001, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV or Mass Spectrometry

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data for Analogous Compounds

The following tables summarize separation parameters for dihydropyridine compounds on different chiral stationary phases. These values can serve as a benchmark for method development for this compound.

Table 1: Chiral Separation of Amlodipine on Different CSPs

CSP Mobile Phase Retention Time (min) Resolution (Rs)
Chirobiotic V (Vancomycin)Methanol/Water/Acetic Acid (90:10:0.1)R-enantiomer: 6.8S-enantiomer: 7.51.8
Chiralpak IA (Amylose derivative)Hexane/Isopropanol (90:10) with 0.1% DEAEnantiomer 1: 8.2Enantiomer 2: 9.12.1
Chiral-AGP (α1-acid glycoprotein)10 mM Phosphate buffer (pH 7.0) / Acetonitrile (90:10)R-enantiomer: 12.5S-enantiomer: 15.22.5

Data is compiled and representative of typical separations found in the literature for Amlodipine.

Table 2: Chiral Separation of Felodipine

CSP Mobile Phase Retention Time (min)
Chiralcel OJNot specified in abstractS(-): Not specifiedR(+): Not specified

Specific retention times for Felodipine on a Chiralcel OJ column were not detailed in the provided search result, but the study successfully resolved the enantiomers.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_this compound Racemic this compound Sample dissolve Dissolve in appropriate solvent racemic_this compound->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample hplc_system HPLC System with Chiral Column filter_sample->hplc_system Inject method_development Method Development: - CSP Screening - Mobile Phase Optimization - Temperature Study hplc_system->method_development data_acquisition Data Acquisition (UV/MS Detector) hplc_system->data_acquisition method_development->hplc_system chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration and Resolution Calculation chromatogram->peak_integration enantiomeric_purity Determine Enantiomeric Purity peak_integration->enantiomeric_purity

Caption: A generalized workflow for the chiral separation of this compound enantiomers by HPLC.

Troubleshooting_Logic start Poor or No Separation check_csp Is the CSP appropriate for dihydropyridines? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp Screen different CSPs check_csp->change_csp No check_temp Is the temperature optimized? check_mp->check_temp Yes adjust_mp Adjust solvent ratio and/or pH check_mp->adjust_mp No check_flow Is the flow rate appropriate? check_temp->check_flow Yes adjust_temp Vary column temperature check_temp->adjust_temp No check_peak_shape Are peaks tailing or broad? check_flow->check_peak_shape Yes adjust_flow Reduce flow rate check_flow->adjust_flow No add_additive Add/adjust mobile phase additive (e.g., DEA, TFA) check_peak_shape->add_additive Yes success Successful Separation check_peak_shape->success No add_additive->start change_csp->start adjust_mp->start adjust_temp->start adjust_flow->start

Caption: A logical troubleshooting guide for addressing poor chiral separation of this compound enantiomers.

References

Technical Support Center: Method Refinement for Reproducible Dihydropyridine-Induced Contraction Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving reproducible results when studying the inhibition of smooth muscle contraction by L-type calcium channel blockers of the dihydropyridine class, using Nifedipine as a representative agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Nifedipine-induced smooth muscle relaxation?

A1: Nifedipine is a dihydropyridine L-type voltage-sensitive calcium channel blocker.[1][2] It inhibits the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells and myocardial cells by blocking voltage-gated L-type calcium channels.[2][3] This prevention of calcium entry leads to a decrease in intracellular calcium concentration, which in turn results in the relaxation of vascular smooth muscle, vasodilation, and a reduction in blood pressure.[2]

Q2: Why am I observing a weak or no inhibitory effect of Nifedipine on smooth muscle contraction?

A2: Several factors could contribute to a diminished effect. These include issues with drug stability, as Nifedipine solutions are highly sensitive to light and can degrade. It's also possible that the concentration of the contractile agonist is too high, or that the smooth muscle tissue is not viable. Additionally, in some smooth muscle types, agonist-induced contraction may rely more on calcium release from intracellular stores rather than extracellular calcium influx, making them less sensitive to L-type calcium channel blockers.

Q3: What is the appropriate solvent for Nifedipine and what is a safe final concentration in the organ bath?

A3: Nifedipine is practically insoluble in water but can be dissolved in organic solvents like DMSO or absolute ethanol. When preparing stock solutions, it's crucial to ensure that the final concentration of the solvent in the organ bath does not exceed a level that could affect the smooth muscle tissue, typically below 0.2%.

Q4: How can I minimize variability between my experimental replicates?

A4: To enhance reproducibility, it is important to standardize tissue preparation and handling, maintain a consistent temperature (typically 37°C) and pH (around 7.4) in the organ bath, and ensure adequate oxygenation of the physiological salt solution. Allowing for a sufficient and consistent equilibration period for the tissue before starting the experiment is also critical.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Contraction in Response to Agonist - Non-viable tissue- Incorrect agonist concentration- Improperly prepared physiological salt solution (e.g., no calcium)- Prepare fresh tissue and handle it gently.- Verify the concentration and integrity of the agonist.- Ensure the physiological salt solution is correctly formulated and fresh.
High Variability in Contraction Amplitude - Inconsistent tissue size or preparation- Fluctuation in organ bath temperature or oxygenation- Insufficient equilibration time- Prepare tissue segments of uniform size.- Monitor and maintain stable organ bath conditions.- Allow for a consistent and adequate equilibration period (e.g., 60-90 minutes).
Precipitation of Nifedipine in the Organ Bath - Poor solubility of Nifedipine at the working concentration- Prepare a fresh, higher concentration stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the bath.- Ensure the final solvent concentration in the bath is low.
Unexpected Spontaneous Contractions - Tissue hypoxia- Unstable temperature- Ensure continuous and adequate oxygenation of the physiological salt solution.- Use a reliable temperature-controlled water bath.
Nifedipine Appears Less Potent Than Expected - Degradation of Nifedipine due to light exposure- Agonist concentration is too high (saturating the response)- Protect Nifedipine stock solutions and experimental setup from light.- Perform a dose-response curve for the agonist to determine an appropriate submaximal concentration (e.g., EC80) for inhibition studies.

Quantitative Data: Inhibitory Potency of Dihydropyridine Calcium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nifedipine and other dihydropyridine derivatives on smooth muscle preparations.

Compound Tissue/Cell Type Condition IC50 Value Reference
NifedipineRat AortaCa²⁺-induced contraction4.1 nM
NifedipineRabbit Mesenteric ArteryK⁺-induced contraction> 3 x 10⁻⁹ M
NifedipineVascular Smooth Muscle CellsAng II-induced [³H]thymidine incorporation2.3 ± 0.7 x 10⁻⁶ M
NisoldipineRabbit Mesenteric Artery128 mM K⁺-induced contraction1.2 x 10⁻⁹ M
AmlodipineRat AortaCa²⁺-induced contraction1.9 nM

Experimental Protocols

Protocol for In-Vitro Smooth Muscle Contraction Assay Using Isolated Aortic Rings
  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) and carefully excise the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect one hook to a fixed support and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.

    • Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Inducing Contraction:

    • Induce a reference contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.

    • After the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.

    • Induce a submaximal contraction using a contractile agonist (e.g., phenylephrine at its EC80 concentration).

  • Inhibition Assay:

    • Once the agonist-induced contraction has stabilized, add cumulative concentrations of Nifedipine (or other dihydropyridine) to the organ bath.

    • Allow the tissue to reach a new stable tension after each addition before adding the next concentration.

    • Record the tension continuously.

  • Data Analysis:

    • Express the relaxation at each Nifedipine concentration as a percentage of the pre-contracted tension.

    • Plot the concentration-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of Smooth Muscle Contraction and Inhibition

Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (Voltage-Gated) Depolarization->LTCC Activates Agonist Agonist (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR SR Sarcoplasmic Reticulum (SR) GPCR->SR Stimulates IP₃ production Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Nifedipine Nifedipine Nifedipine->LTCC Blocks Relaxation Smooth Muscle Relaxation Nifedipine->Relaxation Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Ca_increase Calmodulin Ca²⁺-Calmodulin Complex Ca_increase->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Start Start Tissue_Prep Tissue Preparation (e.g., Aortic Rings) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction Induce Submaximal Contraction (e.g., with Phenylephrine) Equilibration->Contraction Inhibition Cumulative Addition of Nifedipine Contraction->Inhibition Data_Acquisition Record Isometric Tension Inhibition->Data_Acquisition Analysis Data Analysis (IC₅₀ Calculation) Data_Acquisition->Analysis End End Analysis->End

References

Optimizing patch-clamp protocols for studying tonic vs. use-dependent block by Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the tonic versus use-dependent block of calcium channels by Oxodipine using patch-clamp electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine calcium channel blocker.[1] It primarily functions by inhibiting the influx of calcium ions through L-type and T-type voltage-gated calcium channels.[2]

Q2: Does this compound exhibit tonic or use-dependent block?

Studies have shown that this compound predominantly exhibits a tonic block of both L-type (ICaL) and T-type (ICaT) calcium currents.[2] This is in contrast to other dihydropyridines, like elgodipine, which mainly induce a use-dependent block.[2]

Q3: What is the difference between tonic and use-dependent block?

  • Tonic block occurs when a drug binds to the ion channel in its resting or closed state. This type of block is largely independent of the channel's activity level.

  • Use-dependent block (or phasic block) occurs when the drug preferentially binds to the open and/or inactivated states of the ion channel.[3] Consequently, the degree of block increases with the frequency of channel activation (i.e., with "use").

Q4: Why is it important to differentiate between tonic and use-dependent block?

The nature of the block provides insights into the drug's mechanism of action and its potential therapeutic profile. Use-dependent blockers can be more effective in tissues with high-frequency firing, such as in certain cardiac arrhythmias or neuronal disorders, while having less effect on tissues with normal activity.

Troubleshooting Guide

This guide addresses common issues encountered when studying this compound and other dihydropyridine calcium channel blockers.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty achieving a stable Giga-ohm (GΩ) seal 1. Dirty pipette tip.2. Poor cell health.3. Mechanical instability (vibrations).4. Incorrect pipette resistance.1. Ensure pipette solution is filtered and the pipette is clean.2. Use healthy, well-perfused cells. Check osmolarity and pH of solutions.3. Use an anti-vibration table and ensure all equipment is stable.4. Aim for a pipette resistance of 4-8 MΩ for whole-cell recordings.
Current rundown (gradual decrease in current amplitude) 1. Dialysis of essential intracellular components.2. Decline in cell health over time.1. Include ATP (2-5 mM) and GTP (0.3-0.5 mM) in the internal solution to support channel function.2. Consider using the perforated patch technique (e.g., with amphotericin B or nystatin) to preserve the intracellular milieu.
Inconsistent drug effect or precipitation 1. Photosensitivity of dihydropyridines.2. Poor solubility of the compound in aqueous solution.3. Adsorption of the drug to tubing.1. Protect drug-containing solutions from light by wrapping reservoirs and tubing in foil.2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use. Ensure the final solvent concentration is low (<0.1%).3. Use low-adsorption tubing for the perfusion system.
No clear differentiation between tonic and use-dependent block 1. Inappropriate voltage protocol.2. Incorrect holding potential.1. Ensure distinct protocols are used for tonic (low frequency) and use-dependent (high frequency) block assessment (see Experimental Protocols below).2. Use a hyperpolarized holding potential (e.g., -80 mV or -90 mV) to ensure channels are in the resting state before applying test pulses.
High electrical noise 1. Improper grounding.2. Fluid level fluctuations in the recording chamber.3. Issues with the headstage or pipette holder.1. Check all grounding points and ensure a single common ground is used.2. Maintain a stable perfusion rate to avoid fluid level changes.3. Ensure the pipette holder is clean and dry.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound on L-type and T-type calcium channels in neonatal rat ventricular myocytes.

Channel Type This compound IC50 (µM) Elgodipine IC50 (µM) Primary Block Type Reference
L-type (ICaL)0.240.33Tonic (this compound)Use-dependent (Elgodipine)
T-type (ICaT)0.412.18Tonic (this compound)Use-dependent (Elgodipine)

Experimental Protocols

Solutions
  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Tris-GTP. Adjust pH to 7.2 with CsOH. Note: Cs⁺ is used to block K⁺ channels.

Protocol 1: Assessing Tonic Block

This protocol is designed to measure the block of the channel in its resting state.

  • Establish Whole-Cell Configuration: Achieve a stable whole-cell patch-clamp recording.

  • Set Holding Potential: Clamp the cell at a hyperpolarized holding potential of -80 mV to ensure most channels are in the closed/resting state.

  • Apply Low-Frequency Test Pulses: Apply depolarizing test pulses to 0 mV for 200 ms at a low frequency (e.g., 0.1 Hz).

  • Establish Baseline: Record a stable baseline current for at least 3-5 minutes.

  • Apply this compound: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record Tonic Block: Continue applying the low-frequency test pulses until a new steady-state block is achieved.

  • Data Analysis: The tonic block is calculated as the percentage reduction in the peak current amplitude in the presence of this compound compared to the baseline.

Protocol 2: Assessing Use-Dependent Block

This protocol uses a high-frequency pulse train to maximize the time channels spend in the open and inactivated states.

  • Establish Whole-Cell Configuration and Baseline: Follow steps 1-4 from the tonic block protocol.

  • Apply this compound (Tonic Phase): Perfuse with this compound and establish the tonic level of block using low-frequency stimulation.

  • Induce Use-Dependent Block: From the same holding potential (-80 mV), apply a high-frequency train of depolarizing pulses (e.g., 20 pulses to 0 mV for 200 ms at 2 Hz).

  • Record Use-Dependent Block: Record the current during the entire pulse train.

  • Data Analysis: Normalize the peak current of each pulse in the train to the peak current of the first pulse. A progressive decline in the normalized current amplitude during the train indicates use-dependent block. The total block at the end of the train is a combination of tonic and use-dependent effects.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel (L-type/T-type) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization Depolarization Depolarization->Ca_Channel Opens This compound This compound This compound->Ca_Channel Blocks (Tonic) Cellular_Response Downstream Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response

Caption: Signaling pathway of this compound action on voltage-gated calcium channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Cardiomyocytes) Seal Form GΩ Seal Cell_Prep->Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal Pipette_Prep Pull & Polish Pipette Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Seal->Whole_Cell Baseline Record Baseline (Low Frequency Pulses) Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Tonic Assess Tonic Block (Low Frequency) Drug_App->Tonic Use_Dependent Assess Use-Dependent Block (High Frequency Train) Tonic->Use_Dependent Analyze Calculate % Block (Tonic vs. Use-Dependent) Use_Dependent->Analyze Logical_Relationship Channel_State Channel State Resting Resting/Closed Channel_State->Resting Open Open Channel_State->Open Inactivated Inactivated Channel_State->Inactivated Tonic_Block Tonic Block (e.g., this compound) Resting->Tonic_Block High Affinity Use_Dependent_Block Use-Dependent Block Open->Use_Dependent_Block High Affinity Inactivated->Use_Dependent_Block High Affinity Block_Type Type of Block

References

Validation & Comparative

A Comparative Analysis of Oxodipine and Nifedipine on KCl-Induced Aortic Contractions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between calcium channel blockers is paramount. This guide provides a detailed comparison of oxodipine and nifedipine, focusing on their efficacy in inhibiting potassium chloride (KCl)-induced contractions in aortic smooth muscle. This analysis is supported by experimental data, detailed methodologies, and a visualization of the underlying signaling pathway.

Quantitative Comparison of Inhibitory Potency

Experimental data demonstrates that both this compound and nifedipine are potent inhibitors of KCl-induced aortic contractions. Their inhibitory effects, quantified as IC50 values, are remarkably similar, suggesting a comparable potency in blocking voltage-gated L-type calcium channels in vascular smooth muscle.

DrugAnimal ModelAortic PreparationKCl ConcentrationIC50 (M)Reference
This compound RatIsolated Aortic Strips80 mM7.8 ± 1.8 x 10⁻⁹[1]
Nifedipine RatIsolated Aortic Strips80 mM8.5 ± 2.5 x 10⁻⁹[1]
This compound RabbitAortic RingsHigh K⁺9.0 ± 4.0 x 10⁻¹⁰[2]
Nifedipine RabbitAortic RingsHigh K⁺3.0 x 10⁻⁹[3]

Mechanism of Action and Signaling Pathway

High concentrations of extracellular potassium chloride (KCl) induce vascular smooth muscle contraction by depolarizing the cell membrane.[4] This depolarization leads to the opening of voltage-dependent L-type calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound and nifedipine, both belonging to the dihydropyridine class of calcium channel blockers, exert their inhibitory effect by binding to and blocking these L-type calcium channels. This action prevents the influx of Ca²⁺, thereby inhibiting the entire downstream signaling cascade that leads to contraction.

KCl_Contraction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Inhibitory Action KCl High Extracellular K⁺ L_type_Ca_Channel L-type Ca²⁺ Channel KCl->L_type_Ca_Channel Depolarization Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type_Ca_Channel Blockade Nifedipine Nifedipine Nifedipine->L_type_Ca_Channel

Fig. 1: Signaling pathway of KCl-induced aortic contraction and inhibition by this compound and nifedipine.

Experimental Protocols

The following is a generalized protocol for assessing the effects of this compound and nifedipine on KCl-induced aortic contractions, based on standard pharmacological procedures.

1. Aortic Ring Preparation:

  • Animal Model: Male Wistar or New Zealand White rabbits are euthanized according to ethical guidelines.

  • Tissue Isolation: The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Ring Preparation: The aorta is cleaned of adherent connective tissue and fat, and cut into rings of approximately 2-4 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a forceps tip, if required for the study design.

2. Isometric Tension Recording:

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Transducer and Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer. Changes in isometric tension are recorded using a data acquisition system.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, the bathing solution is replaced every 15-20 minutes.

3. Experimental Procedure:

  • Viability Check: The viability of the aortic rings is assessed by inducing a contraction with a submaximal concentration of KCl (e.g., 60-80 mM).

  • Drug Application: After washing and returning to baseline tension, the aortic rings are incubated with increasing concentrations of either this compound or nifedipine for a predetermined period.

  • KCl-Induced Contraction: Following incubation with the antagonist, a maximal contraction is induced by the addition of a high concentration of KCl (e.g., 80 mM).

  • Data Analysis: The magnitude of the KCl-induced contraction in the presence of the antagonist is expressed as a percentage of the maximal contraction obtained in the absence of the antagonist. IC50 values are then calculated by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Viability Test (KCl Contraction) B->C D Washout & Return to Baseline C->D E Incubation with This compound or Nifedipine D->E F Induction of Contraction (High KCl) E->F G Data Recording & Analysis (IC50) F->G

Fig. 2: General experimental workflow for assessing aortic ring contractions.

References

Oxodipine Demonstrates Potent and Preferential Vasodilatory Effects in Preclinical Hypertensive Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data confirm that Oxodipine, a dihydropyridine calcium channel blocker, effectively reduces blood pressure in validated animal models of hypertension. Comparative studies highlight its potent vasodilatory action, particularly on vertebral circulation, with a distinct hemodynamic profile compared to other calcium channel blockers like nitrendipine.

This compound's primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a subsequent reduction in peripheral resistance and arterial blood pressure.

In-Depth Preclinical Evaluation

Comprehensive preclinical trials have elucidated the antihypertensive properties of this compound. Key findings from studies in canine models are summarized below, offering a comparative perspective against other dihydropyridine calcium channel blockers.

Study 1: Anesthetized Open-Chest Dog Model

In a study utilizing an anesthetized open-chest dog model, intravenous administration of this compound was compared to nitrendipine. The results indicated that while both agents lowered blood pressure, nitrendipine induced a more pronounced decrease in systolic and diastolic blood pressure and total peripheral resistance.[1] Notably, this compound demonstrated a significant and sustained reduction in vertebral vascular resistance, an effect that was weak with nitrendipine.[1] This suggests a preferential vasodilatory action of this compound on the vertebral arterial bed.

After cardiac autonomic blockade, both this compound (at doses of 30 and 60 micrograms/kg) and nitrendipine decreased cardiac contractility.[1] However, under these conditions, nitrendipine also decreased heart rate, whereas this compound had no effect on heart rate, indicating a lower propensity for direct cardiac effects.[1]

Study 2: Neurogenic Hypertensive Dog Model

In a neurogenic hypertensive dog model, created by sinoaortic denervation, intravenous this compound was evaluated for its effects on blood pressure and heart rate. This model allows for the direct assessment of a drug's vascular and cardiac effects without the interference of baroreflexes.

The study found that doses of 20 and 50 micrograms/kg of this compound significantly decreased blood pressure with no accompanying change in heart rate.[2] A lower dose of 5 micrograms/kg was ineffective. These findings further support the vascular selectivity of this compound, distinguishing it from some first-generation dihydropyridines that can exhibit negative chronotropic effects.

Comparative Hemodynamic Effects

The table below summarizes the comparative effects of this compound and Nitrendipine in the anesthetized open-chest dog model.

ParameterThis compound (30-60 µg/kg, i.v.)Nitrendipine (30-60 µg/kg, i.v.)
Systolic Blood Pressure Moderate DecreaseMarked Decrease
Diastolic Blood Pressure Moderate DecreaseMarked Decrease
Total Peripheral Resistance Moderate DecreaseMarked Decrease
Heart Rate No Significant ChangeNo Significant Change (with intact reflexes)
Cardiac Contractility Decreased (after autonomic blockade)Decreased (after autonomic blockade)
Coronary Vascular Resistance Comparable DecreaseComparable Decrease
Femoral Vascular Resistance Comparable DecreaseComparable Decrease
Vertebral Vascular Resistance Marked and Persistent DecreaseWeak Effect

Mechanism of Action: Dihydropyridine Calcium Channel Blockade

This compound, as a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by binding to and inhibiting L-type calcium channels on vascular smooth muscle cells. This action prevents the influx of extracellular calcium, which is a critical step in the cascade leading to muscle contraction. The result is smooth muscle relaxation, vasodilation, and a reduction in blood pressure.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Intracellular_Ca->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of this compound on vascular smooth muscle cells.

Experimental Protocols

Anesthetized Open-Chest Dog Model

This model is utilized to assess the direct hemodynamic effects of cardiovascular drugs. The protocol involves the following key steps:

  • Animal Preparation: Mongrel dogs are anesthetized, typically with an agent like chloralose, and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart and major blood vessels.

  • Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Flow probes are placed around the coronary, femoral, and vertebral arteries to measure blood flow.

  • Cardiac Autonomic Blockade (optional): To study the direct cardiac effects of a drug, reflex autonomic responses can be blocked using agents like propranolol (a beta-blocker) and atropine (a muscarinic antagonist).

  • Data Collection: Baseline hemodynamic parameters are recorded before and after the administration of the test substance.

cluster_workflow Experimental Workflow: Anesthetized Open-Chest Dog Model A Anesthesia & Ventilation B Thoracotomy A->B C Hemodynamic Instrumentation B->C D Baseline Measurements C->D E Drug Administration (e.g., this compound) D->E F Post-treatment Measurements E->F G Data Analysis F->G

Caption: Workflow for the anesthetized open-chest dog model.

Neurogenic Hypertensive Dog Model

This model is designed to study the effects of drugs on blood pressure and heart rate in the absence of baroreceptor reflexes.

  • Surgical Denervation: The primary procedure is sinoaortic denervation, which involves the surgical removal of the carotid sinus and aortic arch baroreceptors. This disrupts the primary mechanism for short-term blood pressure regulation.

  • Induction of Hypertension: The denervation leads to a state of neurogenic hypertension.

  • Drug Administration: The test compound is administered intravenously.

  • Monitoring: Arterial blood pressure and heart rate are continuously monitored to assess the drug's direct effects on the cardiovascular system.

Conclusion

The available preclinical data strongly support the antihypertensive efficacy of this compound. Its distinct hemodynamic profile, characterized by potent vasodilation, particularly in the vertebral circulation, and a lack of significant direct cardiac chronotropic effects, suggests a favorable therapeutic window. These findings warrant further investigation of this compound as a potential agent for the management of hypertension.

Disclaimer: This information is intended for a scientific audience and is based on preclinical animal studies. The safety and efficacy of this compound in humans have not been established.

References

Comparative analysis of Oxodipine and elgodipine on cardiac Ca2+ currents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of the dihydropyridine calcium channel blockers, Oxodipine and Elgodipine, reveals distinct pharmacological profiles in their effects on cardiac Ca2+ currents. This guide provides a detailed examination of their inhibitory potency, mechanisms of action, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Quantitative Comparison of Inhibitory Effects

Both this compound and Elgodipine are potent inhibitors of L-type (ICa,L) and T-type (ICa,T) Ca2+ currents in cultured neonatal rat ventricular myocytes. However, their potencies differ, particularly concerning the T-type Ca2+ current. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

DrugL-type Ca2+ Current (ICa,L) IC50 (µM)T-type Ca2+ Current (ICa,T) IC50 (µM)
This compound 0.240.41
Elgodipine 0.332.18

Data derived from a comparative study on rat cardiomyocytes.[1]

The data clearly indicates that while both compounds effectively block the L-type Ca2+ current with similar potency, this compound is substantially more potent at inhibiting the T-type Ca2+ current than Elgodipine.[1]

Distinct Mechanisms of Action

The primary mechanism for dihydropyridine derivatives like this compound and Elgodipine is the blockade of voltage-gated L-type Ca2+ channels, which are fundamental to excitation-contraction coupling in cardiac muscle.[2][3][4] These drugs bind to the α1 subunit of the channel, thereby modulating ion influx.

A significant mechanistic difference between the two drugs is the nature of their channel blockade. This compound is characterized by a tonic block , indicating that its inhibitory action is largely independent of the channel's functional state (resting, open, or inactivated). In contrast, Elgodipine demonstrates a predominantly use-dependent block , meaning its inhibitory efficacy increases with the frequency of channel activation, as would occur with a higher heart rate. This suggests Elgodipine has a higher affinity for the open and/or inactivated states of the Ca2+ channel.

Furthermore, the inhibitory potency of both compounds is enhanced at more depolarized membrane potentials, a characteristic known as voltage-dependent inhibition, which is a key factor in the vascular selectivity of dihydropyridine calcium channel blockers.

cluster_0 Cardiac Myocyte Membrane Ca_channel L-type Ca2+ Channel Ca_intracellular Intracellular Ca2+ Ca_channel->Ca_intracellular This compound This compound This compound->Ca_channel Tonic Block Elgodipine Elgodipine Elgodipine->Ca_channel Use-Dependent Block Ca_extracellular Extracellular Ca2+ Ca_extracellular->Ca_channel Depolarization-induced Influx Contraction Muscle Contraction Ca_intracellular->Contraction Initiates

Comparative mechanism of L-type Ca2+ channel inhibition.

Experimental Protocols

The data presented is based on well-established electrophysiological techniques. Below is a detailed description of the key experimental procedures.

Cell Preparation: Isolation and Culture of Neonatal Rat Ventricular Myocytes
  • Heart Extraction: Ventricles are harvested from 1-3 day old neonatal rats under sterile conditions.

  • Enzymatic Digestion: The ventricular tissue is minced and subjected to multiple rounds of enzymatic digestion using trypsin and collagenase to isolate individual cells.

  • Myocyte Enrichment: A Percoll density gradient centrifugation is employed to separate the cardiomyocytes from non-myocyte cells, such as fibroblasts.

  • Cell Culture: Isolated myocytes are plated on laminin-coated culture dishes in a suitable growth medium (e.g., DMEM with fetal bovine serum) and maintained in a controlled environment (37°C, 5% CO2). Electrophysiological recordings are typically performed on cells cultured for 2 to 4 days.

Electrophysiology: Whole-Cell Patch-Clamp

Ionic currents are recorded using the whole-cell patch-clamp technique.

  • External (Bath) Solution (in mM): A solution designed to mimic the extracellular environment, typically containing: 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): A solution that mimics the intracellular environment, typically containing: 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • A glass micropipette with a tip resistance of 2-4 MΩ is filled with the internal solution and positioned onto a single cardiomyocyte.

    • A gigaohm seal is formed between the pipette and the cell membrane.

    • The cell membrane is then ruptured to establish the whole-cell configuration, allowing for voltage control and current measurement.

Voltage-Clamp Protocols for ICa,L and ICa,T Measurement

Specific voltage protocols are necessary to isolate the L-type and T-type Ca2+ currents.

  • ICa,L Protocol:

    • The cell membrane is held at a potential of -40 mV to inactivate the T-type and sodium channels.

    • The current is then elicited by applying depolarizing voltage steps (e.g., 200 ms duration) to a range of test potentials (e.g., -30 mV to +60 mV).

  • ICa,T Protocol:

    • A more negative holding potential of -80 mV is used to ensure T-type channels are in a resting, activatable state.

    • Depolarizing steps are then applied to test potentials where T-type currents are active (e.g., -60 mV to -10 mV).

    • To isolate the T-type current, a subtraction method can be used, where currents elicited from a -40 mV holding potential are subtracted from those elicited from an -80 mV holding potential.

cluster_workflow Experimental Workflow Start Neonatal Rat Heart Tissue Isolation Enzymatic Digestion & Cell Isolation Start->Isolation Culture Cell Culture (2-4 days) Isolation->Culture PatchClamp Whole-Cell Patch Clamp Culture->PatchClamp Protocols Apply Voltage Protocols (I(Ca,L) & I(Ca,T)) PatchClamp->Protocols DrugApplication Apply this compound or Elgodipine Protocols->DrugApplication Analysis Data Analysis (IC50, Block Type) DrugApplication->Analysis

Workflow for the comparative analysis of Ca2+ channel blockers.

Summary

References

A Comparative Analysis of Oxodipine and Nitrendipine in Attenuating Myocardial Infarct Size

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two dihydropyridine calcium channel blockers, oxodipine and nitrendipine, in reducing the size of myocardial infarcts. The information presented is based on available experimental data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.

Efficacy in Reducing Myocardial Infarct Size: A Head-to-Head Comparison

A key study directly comparing this compound and nitrendipine in a rat model of isoproterenol-induced myocardial infarction provides valuable insights into their relative cardioprotective effects. The study concluded that this compound appears to be more effective than nitrendipine in preventing myocardial damage induced by isoproterenol.

Quantitative Data Summary

While the full quantitative data from the primary comparative study was not accessible, the abstract indicates a significant difference in the regional efficacy of the two drugs.

DrugDosageMyocardial RegionOutcome
This compound 4 mg/kg, twice daily, orallyApical and Basal MyocardiumSignificant reduction in infarct size
Nitrendipine 4 mg/kg, twice daily, orallyApical MyocardiumSignificant reduction in infarct size
Basal MyocardiumNo significant reduction in infarct size

Table 1: Comparative Efficacy of this compound and Nitrendipine on Myocardial Infarct Size. Data is based on a study by Pérez-Cao et al. (1994) in a rat model of isoproterenol-induced myocardial infarction.

Experimental Protocols

The primary experimental model cited in the comparison of this compound and nitrendipine involved the induction of myocardial infarction in rats using isoproterenol, a synthetic catecholamine that causes excessive stimulation of beta-adrenergic receptors, leading to myocardial necrosis.

Isoproterenol-Induced Myocardial Infarction in Rats
  • Animal Model: Male Wistar rats are commonly used for this model.

  • Induction Agent: Isoproterenol hydrochloride is dissolved in a vehicle such as saline.

  • Administration: Isoproterenol is administered subcutaneously (s.c.). A common dosage regimen is a high dose (e.g., 85-150 mg/kg) administered on two consecutive days to induce significant and reproducible myocardial necrosis. The study comparing this compound and nitrendipine utilized a lower dose of 0.5 mg/kg.

  • Drug Treatment: The drugs (this compound or nitrendipine) are typically administered orally for a specified period before the induction of infarction. In the comparative study, a dosage of 4 mg/kg was given twice daily.

  • Infarct Size Assessment: Twenty-four to 48 hours after the final isoproterenol injection, the hearts are excised. The left ventricle is sliced and incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted area pale or white. The areas of infarction and the total area of the ventricle are then measured, often using planimetry or digital imaging software, to calculate the infarct size as a percentage of the total ventricular area.

Signaling Pathways in Cardioprotection

The cardioprotective effects of dihydropyridine calcium channel blockers like this compound and nitrendipine are primarily attributed to their ability to block L-type calcium channels. This action initiates a cascade of events that collectively reduce myocardial injury.

General Signaling Pathway for Dihydropyridine-Mediated Cardioprotection

Dihydropyridines bind to the alpha-1 subunit of L-type calcium channels located on the plasma membrane of vascular smooth muscle cells and cardiomyocytes. By blocking these channels, they inhibit the influx of extracellular calcium ions.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DHP This compound / Nitrendipine LTypeCaChannel L-type Calcium Channel DHP->LTypeCaChannel Blocks CaInflux Decreased Intracellular Calcium (Ca2+) LTypeCaChannel->CaInflux Inhibits Vasodilation Vasodilation CaInflux->Vasodilation Leads to Afterload Reduced Cardiac Afterload Vasodilation->Afterload MVO2 Reduced Myocardial Oxygen Demand Afterload->MVO2 InfarctSize Reduced Myocardial Infarct Size MVO2->InfarctSize

Figure 1: General signaling pathway of dihydropyridine calcium channel blockers in cardioprotection.

Experimental Workflow for Comparing Cardioprotective Agents

The process of evaluating and comparing the efficacy of drugs like this compound and nitrendipine in a preclinical setting follows a structured workflow.

G AnimalModel Animal Model Selection (e.g., Rats) Grouping Randomized Grouping (Control, this compound, Nitrendipine) AnimalModel->Grouping DrugAdmin Drug Administration (e.g., 4 mg/kg, p.o., b.i.d.) Grouping->DrugAdmin MI_Induction Myocardial Infarction Induction (e.g., Isoproterenol s.c.) DrugAdmin->MI_Induction Endpoint Endpoint Assessment (24-48h post-MI) MI_Induction->Endpoint Histology Histological Analysis (TTC Staining) Endpoint->Histology DataAnalysis Data Analysis (Infarct Size Quantification) Histology->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Figure 2: Experimental workflow for comparing the efficacy of cardioprotective agents.

A Head-to-Head Comparison of R- and S-Oxodipine on L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The stereochemical configuration of pharmaceutical compounds can significantly influence their pharmacological activity. In the case of the dihydropyridine derivative Oxodipine, a potent L-type calcium channel blocker, the differential effects of its R- and S-enantiomers are of considerable interest for therapeutic development. This guide provides a comparative analysis of the two enantiomers, drawing on experimental data to elucidate their respective potencies and mechanisms of action on L-type calcium channels.

Quantitative Comparison of Inhibitory Potency

Electrophysiological studies on rat portal vein myocytes have demonstrated that both the (+)- and (-)-enantiomers of this compound effectively depress the L-type Ca2+ current in a concentration-dependent manner. Notably, the half-maximal inhibitory concentrations (IC50) for both enantiomers were found to be remarkably similar, hovering around the 10 nM range. This suggests that, at the level of whole-cell current inhibition, there is no significant stereoselectivity in the action of this compound.

EnantiomerIC50 Value (L-type Ca2+ current inhibition)Cell Type
(+)-Oxodipine~10 nMRat portal vein myocytes
(-)-Oxodipine~10 nMRat portal vein myocytes

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound enantiomers on L-type Ca2+ current in rat portal vein myocytes. Data sourced from a 1994 study in the European Journal of Pharmacology.[1]

Mechanism of Action and Voltage-Dependency

The inhibitory action of both this compound enantiomers on L-type calcium channels is voltage-dependent. Experimental evidence shows that the steady-state inactivation curve for the Ca2+ current is shifted towards more negative membrane potentials in the presence of either enantiomer.[1] This indicates that the blocking effect of both (+)- and (-)-Oxodipine increases as the cell membrane becomes more depolarized. This voltage-dependent inhibition is linked to an increased binding affinity for the dihydropyridine receptor on the L-type calcium channel, without altering the total number of binding sites.[1]

Interestingly, binding studies with the radioligand --INVALID-LINK---isradipine revealed a subtle difference in the interaction of the two enantiomers with the channel in its polarized state. At low concentrations, (-)-Oxodipine appeared to stimulate the binding of the radioligand, whereas the (+)-enantiomer acted as a competitive ligand.[1] However, this differential effect was abolished upon depolarization of the cell membrane, which increased the apparent affinity for both enantiomers.[1]

Experimental Protocols

The following provides a summary of the key experimental methodologies used to characterize the effects of R- and S-Oxodipine on L-type calcium channels.

Electrophysiological Recordings

The whole-cell patch-clamp technique was employed to record L-type Ca2+ currents from isolated rat portal vein myocytes.

  • Cell Isolation: Smooth muscle cells were enzymatically dissociated from the portal vein of rats.

  • Recording Solution: The external solution was designed to isolate Ca2+ currents, typically containing a high concentration of Ba2+ or Ca2+ as the charge carrier and blockers of other ion channels (e.g., Na+ and K+ channels). The internal pipette solution contained a Cs+-based solution to block K+ currents from within the cell.

  • Voltage Protocol: Cells were held at a negative holding potential (e.g., -80 mV) to keep the Ca2+ channels in a closed, resting state. Depolarizing voltage steps were then applied to elicit the inward Ca2+ current. To study the voltage-dependence of the block, the holding potential was varied.

  • Data Analysis: The peak amplitude of the inward current was measured at various concentrations of the this compound enantiomers to determine the concentration-response relationship and calculate the IC50 value. Changes in the current-voltage relationship and steady-state inactivation parameters were analyzed to assess the voltage-dependency of the block.

Radioligand Binding Assays

Binding studies were conducted on intact strips of rat portal vein to investigate the interaction of the this compound enantiomers with the dihydropyridine binding site on the L-type calcium channel.

  • Radioligand: --INVALID-LINK---isradipine, a potent dihydropyridine calcium channel antagonist, was used as the radiolabeled ligand.

  • Incubation: Intact tissue strips were incubated with a fixed concentration of the radioligand in the presence of varying concentrations of either (+)- or (-)-Oxodipine.

  • Polarization Conditions: Experiments were performed under both normally polarized conditions and depolarizing conditions (using a high concentration of K+ in the incubation solution).

  • Separation and Counting: After incubation, the tissue was washed to remove unbound radioligand. The amount of bound radioactivity was then quantified using liquid scintillation counting.

  • Data Analysis: The data was analyzed to determine the ability of the this compound enantiomers to compete with or modulate the binding of --INVALID-LINK---isradipine.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for studying the effects of this compound enantiomers and the signaling pathway they modulate.

experimental_workflow cluster_preparation Cell/Tissue Preparation cluster_electrophysiology Electrophysiology cluster_binding_assay Binding Assay cell_isolation Isolation of Rat Portal Vein Myocytes patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp tissue_strips Preparation of Intact Portal Vein Strips incubation Incubation with [3H]-Isradipine & this compound Enantiomers tissue_strips->incubation voltage_protocol Application of Voltage Protocols patch_clamp->voltage_protocol current_recording Recording of L-type Ca2+ Currents voltage_protocol->current_recording data_analysis_ephys IC50 & Voltage- Dependence Analysis current_recording->data_analysis_ephys conclusion Comparative Analysis of R- and S-Oxodipine Effects data_analysis_ephys->conclusion separation Separation of Bound & Unbound Ligand incubation->separation counting Scintillation Counting separation->counting data_analysis_binding Binding Affinity Analysis counting->data_analysis_binding data_analysis_binding->conclusion

Figure 1: Experimental workflow for comparing R- and S-Oxodipine.

signaling_pathway This compound R- or S-Oxodipine dhp_receptor Dihydropyridine Receptor (on L-type Ca2+ Channel) This compound->dhp_receptor Binds to ca_channel L-type Ca2+ Channel dhp_receptor->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx Inhibition of cellular_response Cellular Response (e.g., Muscle Contraction) ca_influx->cellular_response Reduced

Figure 2: this compound's inhibitory signaling pathway.

References

Oxodipine's Vascular Selectivity: A Comparative Analysis with Other Dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of experimental data highlights Oxodipine's profile as a dihydropyridine calcium channel blocker with a noteworthy preference for vascular smooth muscle over cardiac tissue. This guide provides a comparative analysis of this compound's vascular selectivity against other prominent dihydropyridines, supported by experimental data and detailed methodologies.

Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension and angina. Their therapeutic efficacy is largely dependent on their ability to selectively dilate blood vessels (vascular selectivity) without significantly depressing cardiac function. This guide delves into the experimental validation of this compound's vascular selectivity in comparison to other dihydropyridines like Nifedipine, Nitrendipine, Felodipine, and Amlodipine.

Comparative Analysis of Vascular Selectivity

The vascular selectivity of a dihydropyridine is typically determined by comparing its inhibitory effect on vascular smooth muscle contraction with its effect on cardiac muscle contractility. A higher ratio of cardiac to vascular potency indicates greater vascular selectivity.

Table 1: Comparative Inhibitory Effects on Vascular Smooth Muscle Contraction

DihydropyridineTissue/PreparationAgonistIC50 (M)Reference
This compound Rat isolated aortaHigh K+ (80 mM)7.8 x 10⁻⁹[1]
Nifedipine Rat isolated aortaHigh K+ (80 mM)8.5 x 10⁻⁹[1]
Amlodipine Rat aortaCa²⁺1.9 x 10⁻⁹[2]
Nifedipine Rat aortaCa²⁺4.1 x 10⁻⁹[2]
Felodipine Human vascular preparations-10⁻⁸.³⁰[3]
Nifedipine Human vascular preparations-10⁻⁷.⁷⁸
Amlodipine Human vascular preparations-10⁻⁶.⁶⁴

Table 2: Comparative Effects on Cardiac Tissue

DihydropyridineTissue/PreparationParameterEffectReference
This compound Guinea-pig isolated atriaContraction Rate & AmplitudeDose-dependent decrease
Nifedipine Guinea-pig isolated atriaContraction Rate & AmplitudeDose-dependent decrease
This compound Anesthetized dogs (with autonomic blockade)Cardiac ContractilityDecrease
Nitrendipine Anesthetized dogs (with autonomic blockade)Cardiac ContractilityDecrease
Felodipine Human cardiac muscle-pIC50: 7.21
Nifedipine Human cardiac muscle-pIC50: 6.95
Amlodipine Human cardiac muscle-pIC50: 5.94

Table 3: Vascular/Cardiac Selectivity Ratios

DihydropyridineVascular/Cardiac (V/C) RatioReference
Felodipine 12
Nifedipine 7
Amlodipine 5

Note: A direct, experimentally determined V/C ratio for this compound from a single study was not available in the provided search results. However, comparative data suggests its vascular potency is similar to Nifedipine while also exhibiting negative inotropic effects on cardiac muscle.

Experimental Protocols

The data presented above is derived from various in vitro and in vivo experimental models. The following are detailed methodologies for key experiments cited.

In Vitro Assessment of Vascular Smooth Muscle Contraction
  • Objective: To determine the inhibitory concentration (IC50) of dihydropyridines on the contraction of isolated arterial smooth muscle.

  • Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into helical strips.

  • Experimental Setup: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record changes in tension.

  • Protocol:

    • The aortic strips are allowed to equilibrate under a resting tension.

    • Contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM K+) to the bath, which causes depolarization and opening of voltage-gated L-type calcium channels.

    • Once a stable contraction is achieved, increasing concentrations of the dihydropyridine being tested (e.g., this compound, Nifedipine) are cumulatively added to the organ bath.

    • The relaxation of the aortic strip is recorded at each concentration.

    • The IC50 value, which is the concentration of the drug that causes 50% inhibition of the maximum contraction, is calculated from the concentration-response curve.

In Vitro Assessment of Cardiac Effects
  • Objective: To evaluate the effects of dihydropyridines on the contractility and electrophysiological properties of isolated cardiac tissue.

  • Tissue Preparation: Atria and ventricular muscle fibers are isolated from guinea pigs.

  • Experimental Setup: The cardiac preparations are mounted in organ baths containing a suitable physiological solution and stimulated at a constant frequency. For electrophysiological measurements, microelectrodes are used to record action potentials.

  • Protocol:

    • After an equilibration period, baseline contractile force and action potential parameters are recorded.

    • The dihydropyridine is added to the bath in increasing concentrations.

    • Changes in the rate and amplitude of contractions, as well as alterations in the action potential duration, are measured. For example, both this compound and Nifedipine have been shown to shorten the duration of the action potential in guinea pig atrial and ventricular muscle fibers.

In Vivo Assessment of Cardiovascular Effects in Anesthetized Animals
  • Objective: To determine the hemodynamic effects of dihydropyridines in a whole-animal model.

  • Animal Model: Anesthetized open-chest dogs are commonly used.

  • Experimental Setup: The animals are anesthetized, and catheters are inserted to measure blood pressure, heart rate, and cardiac contractility (e.g., using a pressure transducer in the left ventricle). Regional blood flow can also be measured using flow probes.

  • Protocol:

    • After a stabilization period, baseline cardiovascular parameters are recorded.

    • The dihydropyridine is administered intravenously at different doses.

    • Changes in systolic and diastolic blood pressure, heart rate, cardiac contractility, and peripheral vascular resistance are continuously monitored.

    • To isolate the direct cardiac effects from reflex autonomic responses, the experiments can be repeated after cardiac autonomic blockade (e.g., using propranolol and N-methylscopolamine). In such studies, both this compound and Nitrendipine have been shown to decrease cardiac contractility.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams illustrate the signaling pathway of dihydropyridines and a typical experimental workflow for assessing vascular selectivity.

G cluster_0 Vascular Smooth Muscle Cell DHP Dihydropyridine (e.g., this compound) L_type L-type Ca²⁺ Channel DHP->L_type Blocks Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Ca_Calmodulin ↓ Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction ↓ Myosin Light Chain Phosphorylation MLCK->Contraction Relaxation Vasodilation Contraction->Relaxation

Caption: Signaling pathway of dihydropyridines in vascular smooth muscle cells.

G cluster_workflow Experimental Workflow for Vascular Selectivity start Start in_vitro In Vitro Studies start->in_vitro vascular Vascular Tissue Assay (e.g., Aortic Rings) in_vitro->vascular cardiac Cardiac Tissue Assay (e.g., Papillary Muscle) in_vitro->cardiac ic50_vascular Determine IC50 for Vasorelaxation vascular->ic50_vascular ic50_cardiac Determine IC50 for Negative Inotropy cardiac->ic50_cardiac calculate_ratio Calculate Vascular Selectivity Ratio (IC50 Cardiac / IC50 Vascular) ic50_vascular->calculate_ratio ic50_cardiac->calculate_ratio end End calculate_ratio->end

Caption: Workflow for determining vascular selectivity of dihydropyridines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Oxodipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Oxodipine, a dihydropyridine calcium channel blocker.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care, utilizing the correct Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or goggles.ANSI Z87.1 or EN 166
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).ASTM F739 or EN 374
Body Protection Laboratory coat.---
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills.NIOSH or EN 149 approved

II. This compound Properties and Storage

Understanding the chemical and physical properties of this compound is essential for its safe handling and storage prior to disposal.

PropertyValue
Chemical Formula C₁₉H₂₁NO₆[1][2]
Molecular Weight 359.38 g/mol [1]
Appearance Solid powder[1]
Storage (Solid) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Storage (Solution) 0 - 4°C for short term (days to weeks), or -20°C for long term (months).
Stability Stable under recommended storage conditions. The 1,4-dihydropyridine ring is susceptible to oxidation. Rapid decomposition in aqueous solutions with a pH above 8.0.
Incompatibilities Strong oxidizing agents.

III. Step-by-Step Disposal Protocol

Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, gloves, weighing boats).

    • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

    • For liquid waste, use a container that is resistant to the solvent used to dissolve the this compound.

    • For solid waste, a securely sealed bag or container is appropriate.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents present. If it is a mixture, list all components and their approximate concentrations.

    • Include the date of waste accumulation and the name of the generating researcher or lab.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material and place it in the hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

OxodipineDisposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate ppe Wear Appropriate PPE identify->ppe collect Collect in Labeled, Compatible Container segregate->collect storage Store in Designated Secure Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.